N2-Phenoxyacetylguanosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O7/c24-6-10-13(26)14(27)17(30-10)23-8-19-12-15(23)21-18(22-16(12)28)20-11(25)7-29-9-4-2-1-3-5-9/h1-5,8,10,13-14,17,24,26-27H,6-7H2,(H2,20,21,22,25,28)/t10-,13-,14-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOYAXZEBFXEJD-IWCJZZDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309229 | |
| Record name | N-(2-Phenoxyacetyl)guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119824-66-7 | |
| Record name | N-(2-Phenoxyacetyl)guanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119824-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Phenoxyacetyl)guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N2-Phenoxyacetylguanosine: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N2-Phenoxyacetylguanosine is a chemically modified nucleoside that has garnered significant interest in the fields of oligonucleotide synthesis and immunology. This technical guide provides an in-depth overview of its discovery as a crucial protecting group in RNA synthesis and its synthesis. Furthermore, this document collates available data on its biological activity, particularly its emerging role as an immunostimulatory agent through the activation of Toll-like receptor 7 (TLR7). Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a comprehensive resource for researchers and professionals in drug development.
Discovery and Significance
The discovery of this compound is intrinsically linked to the advancements in solid-phase oligonucleotide synthesis. The phenoxyacetyl (Pac) group was identified as a labile protecting group for the exocyclic amino functions of adenine (B156593) and guanine.[1][2] Its utility lies in its straightforward removal under mild ammonia (B1221849) treatment, a critical step in the final deprotection of synthesized oligonucleotides.[2] This mild deprotection is particularly advantageous for the preparation of modified DNA containing alkali-labile bases.[2] The stability of the N6-phenoxyacetyl-deoxyadenosine counterpart against depurination in the acidic conditions of the detritylation step was also found to be favorable compared to the classic N6-benzoyl protected adenine.[2] This development was a significant step forward in both phosphotriester and phosphoramidite (B1245037) approaches to oligonucleotide synthesis.
Chemical Synthesis
The synthesis of this compound and its derivatives is a critical process for its application in research and development. While various methods for the synthesis of N2-modified guanosine (B1672433) derivatives exist, a common approach for introducing the phenoxyacetyl group involves the protection of the hydroxyl groups of the ribose sugar, followed by the acylation of the N2-amino group of guanosine, and subsequent deprotection of the sugar moieties.
Synthesis of 5′-O-Dimethoxytrityl-N2-phenoxyacetylguanosine
A key intermediate in the solid-phase synthesis of RNA is the 5'-O-protected derivative. The following protocol describes the synthesis of 5′-O-Dimethoxytrityl-N2-phenoxyacetylguanosine.
Experimental Protocol:
-
Starting Material: 5′-O-Dimethoxytrityl-N2-phenoxyacetylguanosine (0.500 g, 0.695 mmol).
-
Procedure:
-
The starting material is co-evaporated with toluene (B28343) (2 x 10 mL) and dried under a vacuum.
-
The dried compound is then dissolved in dimethylformamide (DMF) (10 mL).
-
To this solution, imidazole (B134444) (1.62 g, 23.9 mmol) is added, followed by tert-butyldimethylsilyl chloride (TBSCl) (746 mg, 5.00 mmol).
-
The reaction mixture is stirred under an argon atmosphere at room temperature overnight.
-
The solvent is removed, and the resulting residue is dissolved in dichloromethane.
-
This procedure focuses on the silylation of the ribose hydroxyl groups, a common step in preparing nucleoside phosphoramidites for oligonucleotide synthesis.
General Synthesis of N2-modified Guanosine Derivatives
A general and efficient method for the synthesis of various N2-modified guanosine nucleotides has been described, which can be adapted for this compound.[3][4]
Reaction Scheme:
This method involves the condensation between the exocyclic amine of a guanosine nucleotide and an appropriate aldehyde, followed by reduction. For this compound, a phenoxyacetyl-containing aldehyde or a related reactive species would be utilized. The reaction proceeds in aqueous methanol (B129727) and utilizes sodium cyanoborohydride as the reducing agent, typically resulting in moderate yields with high purity (>99.5%).[3][4]
Quantitative Data on Synthesis:
| Compound | Starting Material | Yield | Purity | Reference |
| N2-phenoxyacetyl-6-amino-9-β-D-arabinofuranosylpurine | 2,6-diamino-9-β-D-arabinofuranosylpurine | 70% | N/A | [1] |
| N2-phenoxyacetyl-2′-O-imino-2-propanoic acid ethyl ester | N2-phenoxyacetyl-6-amino-9-β-D-arabinofuranosylpurine derivative | 63% | N/A | [1] |
| Fully protected this compound phosphoramidite | N2-phenoxyacetyl-2′-O-imino-2-propanoic acid ethyl ester derivative | 69% | N/A | [1] |
Biological Activity and Mechanism of Action
This compound is recognized as a guanosine analog with potential immunostimulatory activity. Emerging evidence suggests that its functional activity is dependent on the activation of Toll-like receptor 7 (TLR7), an endosomal receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA.
Toll-like Receptor 7 (TLR7) Signaling Pathway
Upon recognition of its ligand, such as this compound, TLR7 initiates a downstream signaling cascade. This process occurs within the endosomal compartment of immune cells like plasmacytoid dendritic cells.
Key steps in the TLR7 signaling pathway include: [5][6][7][8][9]
-
Ligand Recognition: TLR7 in the endosome binds to its specific ligand.
-
Recruitment of MyD88: The activated TLR7 recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88).
-
Formation of the Myddosome: MyD88 forms a complex with IL-1R-associated kinases (IRAKs), specifically IRAK4 and IRAK1.
-
Activation of TRAF6: The IRAK complex then activates TNF receptor-associated factor 6 (TRAF6).
-
Activation of Downstream Kinases: TRAF6 activates transforming growth factor-β-activated kinase 1 (TAK1), which in turn activates the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs).
-
Activation of Transcription Factors: This cascade leads to the activation of nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7).
-
Cytokine Production: Activated NF-κB and IRF7 translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines and type I interferons (IFNs).
Caption: TLR7 Signaling Pathway Activation.
Quantitative Biological Activity Data
Currently, there is a notable lack of publicly available, specific quantitative data on the biological activity of this compound as a TLR7 agonist. Metrics such as EC50 values for receptor activation or specific concentrations required for the induction of cytokines (e.g., TNF-α, IL-6, IFN-α) have not been extensively reported in the literature reviewed for this guide. Further research is required to quantify the immunostimulatory potential of this compound.
Applications and Future Directions
The primary application of this compound remains in the realm of oligonucleotide synthesis, where it serves as a reliable protecting group for guanosine during the automated chemical synthesis of RNA. Its lability under mild basic conditions makes it a valuable tool for producing high-purity oligonucleotides.
The emerging role of this compound as a potential TLR7 agonist opens up new avenues for its application in immunology and drug development. As our understanding of the innate immune system grows, TLR7 agonists are being investigated for various therapeutic applications, including:
-
Vaccine Adjuvants: To enhance the immune response to vaccines.
-
Antiviral Agents: To stimulate an innate immune response against viral infections.
-
Cancer Immunotherapy: To activate an anti-tumor immune response.
Future research should focus on a comprehensive evaluation of the biological activity of this compound. This includes determining its potency and efficacy as a TLR7 agonist, elucidating its full cytokine and chemokine induction profile, and assessing its in vivo activity in relevant disease models. Such studies will be crucial in determining its potential for development as a therapeutic agent.
Experimental Workflows
The discovery and evaluation of this compound and similar molecules typically follow a structured experimental workflow.
Caption: Experimental Workflow for this compound.
Conclusion
This compound stands as a molecule of dual importance. Its established role as a protecting group has significantly contributed to the field of nucleic acid chemistry. Concurrently, its potential as an immunostimulatory agent acting through TLR7 presents exciting opportunities for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the current knowledge on its discovery, synthesis, and biological activity. It is hoped that the detailed protocols, collated data, and pathway diagrams will serve as a valuable resource for the scientific community, stimulating further research into the full potential of this intriguing molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocols for Efficient Chemical Synthesis of N2 -Modified Guanosine Phosphate Derivatives: Versatile Probes for mRNA Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient chemical synthesis of N2-modified guanosine derivatives: a versatile probes for mRNA labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
The Role of N2-Phenoxyacetylguanosine in Oligonucleotide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development, enabling the production of custom DNA and RNA sequences for a vast array of applications, from diagnostic probes and PCR primers to therapeutic agents like antisense oligonucleotides and siRNAs. The success of this synthesis relies heavily on the strategic use of protecting groups to prevent unwanted side reactions. Among these, N2-Phenoxyacetylguanosine (Pac-G) has emerged as a key player, particularly in protocols requiring mild deprotection conditions. This guide provides a comprehensive overview of the role of this compound in solid-phase oligonucleotide synthesis, detailing its advantages, experimental protocols, and comparative performance.
The Critical Role of Protecting Groups in Oligonucleotide Synthesis
Solid-phase oligonucleotide synthesis, most commonly employing the phosphoramidite (B1245037) method, is a cyclical process involving the sequential addition of nucleotide monomers to a growing chain attached to a solid support. To ensure the fidelity of this process, the reactive functional groups on the nucleobases, the phosphate (B84403) backbone, and the sugar moiety must be temporarily blocked by protecting groups. The exocyclic amino group of guanosine (B1672433) (N2) is particularly susceptible to side reactions during synthesis. The choice of the protecting group for this position is critical, as it must be stable throughout the synthesis cycles yet readily removable at the final deprotection step without damaging the newly synthesized oligonucleotide.
This compound: A Key Component of the "UltraMILD" Protection Strategy
This compound is a derivative of guanosine where the exocyclic amino group is protected by a phenoxyacetyl (Pac) group. This modification is instrumental in the "UltraMILD" protecting group strategy, which is designed for the synthesis of oligonucleotides containing sensitive modifications, such as certain fluorescent dyes or complex molecular conjugates, that would be degraded under standard, harsher deprotection conditions.
The phenoxyacetyl group is significantly more labile than the traditionally used isobutyryl (iBu) group for guanosine protection. This increased lability allows for its removal under much milder basic conditions, thereby preserving the integrity of sensitive functional groups within the oligonucleotide. The typical "UltraMILD" monomer set includes N6-phenoxyacetyl-deoxyadenosine (Pac-dA), N4-acetyl-deoxycytidine (Ac-dC), and N2-phenoxyacetyl-deoxyguanosine (Pac-dG).
Quantitative Performance Data
The efficiency of each step in oligonucleotide synthesis is paramount, as cumulative errors can significantly reduce the yield and purity of the final product. The following tables summarize key quantitative data related to the performance of this compound in comparison to other common guanosine protecting groups.
Table 1: Comparative Coupling Efficiency of dG Phosphoramidites
High coupling efficiency is crucial for the synthesis of long oligonucleotides. Even a small decrease in efficiency per cycle leads to a substantial reduction in the final yield of the full-length product. While specific coupling efficiencies can vary depending on the synthesizer, reagents, and protocols used, the following table provides a general comparison.
| Protecting Group | Common Abbreviation | Typical Coupling Time | Average Coupling Efficiency per Cycle |
| Phenoxyacetyl | Pac-dG | 30 - 120 seconds | >99% |
| Isobutyryl | iBu-dG | 30 - 120 seconds | >99% |
| Dimethylformamidine | dmf-dG | 30 - 120 seconds | >98.5% |
Note: The coupling times and efficiencies are typical values and can be optimized for specific sequences and synthesis scales.
Table 2: Deprotection Kinetics of Guanosine Protecting Groups (Half-life in hours)
The rate of deprotection is a critical factor, especially when dealing with sensitive oligonucleotides. The half-life (t½) of a protecting group under specific deprotection conditions provides a quantitative measure of its lability. A shorter half-life indicates a more labile group that can be removed more rapidly and under milder conditions.
| Deprotection Reagent | Temperature | N2-Phenoxyacetyl (Pac) | N2-Isobutyryl (iBu) | N2-Dimethylformamidine (dmf) |
| Aqueous Ammonia (conc.) | Room Temp. | 2 | 36 | 16 |
| Aqueous Ammonia (conc.) | 55°C | < 0.5 | 16 | 4 |
| Aqueous Ammonia (conc.) | 65°C | < 0.5 | 8 | 2 |
| AMA (Ammonia/Methylamine 1:1) | Room Temp. | < 0.1 | 2 | 2 |
| AMA (Ammonia/Methylamine 1:1) | 65°C | < 0.1 | < 0.1 | < 0.1 |
| 0.05 M K2CO3 in Methanol (B129727) | Room Temp. | 4 | > 48 | > 48 |
Data compiled from various sources. The deprotection times can be influenced by factors such as the oligonucleotide sequence and the solid support used.
Experimental Protocols
The following sections provide detailed methodologies for the key stages of oligonucleotide synthesis involving this compound.
Protocol 1: Solid-Phase Oligonucleotide Synthesis using Pac-dG Phosphoramidite
This protocol outlines the standard cycle for solid-phase synthesis on an automated DNA synthesizer.
Reagents and Materials:
-
Pac-dG phosphoramidite (0.1 M in anhydrous acetonitrile)
-
Other protected phosphoramidites (e.g., Pac-dA, Ac-dC, dT) (0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)
-
Deblocking solution (3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM))
-
Capping Solution A (Acetic anhydride (B1165640) in THF/Pyridine) and Capping Solution B (16% 1-Methylimidazole in THF)
-
Oxidizing solution (0.02 M Iodine in THF/Water/Pyridine)
-
Anhydrous acetonitrile
-
Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside
Procedure:
The synthesis proceeds in a cyclical manner for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The Pac-dG phosphoramidite (or other desired phosphoramidite) and the activator solution are delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage. A typical coupling time is 30-120 seconds.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions. This prevents the formation of deletion mutants (n-1 sequences) in the final product.
-
Oxidation: The unstable phosphite triester is oxidized to a stable phosphate triester using the oxidizing solution.
This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.
Protocol 2: Cleavage and Deprotection of Pac-Protected Oligonucleotides
The choice of the cleavage and deprotection method depends on the sensitivity of the oligonucleotide.
Method A: Ultra-Mild Deprotection with Potassium Carbonate in Methanol
This is the mildest method and is suitable for highly sensitive oligonucleotides.
Reagents:
-
0.05 M Potassium Carbonate (K2CO3) in anhydrous methanol
-
2 M Triethylammonium acetate (B1210297) (TEAA) or acetic acid for neutralization
Procedure:
-
Transfer the solid support with the synthesized oligonucleotide to a sealed vial.
-
Add the 0.05 M K2CO3 in methanol solution to the vial.
-
Incubate at room temperature for 4-6 hours.
-
Carefully collect the supernatant containing the cleaved and deprotected oligonucleotide.
-
Neutralize the solution by adding an appropriate volume of 2 M TEAA or acetic acid.
-
The oligonucleotide can then be desalted and purified.
Method B: Deprotection with Aqueous Ammonia/Methylamine (AMA)
This method is faster than using potassium carbonate and is still considered a mild deprotection strategy.
Reagents:
-
Aqueous Ammonia (30%) and Methylamine (40% in water) mixture (1:1 v/v)
Procedure:
-
Transfer the solid support to a sealed vial.
-
Add the AMA solution to the vial.
-
Incubate at room temperature for 2 hours or at 65°C for 10-15 minutes.
-
Collect the supernatant.
-
The oligonucleotide is then typically dried down and resuspended in water for purification.
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the key processes in oligonucleotide synthesis utilizing this compound.
Conclusion
This compound is a valuable tool in the arsenal (B13267) of the modern oligonucleotide chemist. Its key advantage lies in its lability under mild basic conditions, which makes it an essential component of the "UltraMILD" protection strategy. This allows for the successful synthesis of a wide range of modified oligonucleotides that would otherwise be incompatible with standard deprotection protocols. By understanding the chemical properties, performance metrics, and experimental protocols associated with Pac-G, researchers and drug developers can optimize their oligonucleotide synthesis strategies to produce high-quality, complex nucleic acid molecules for cutting-edge research and therapeutic applications.
Preliminary Investigation of N2-Phenoxyacetylguanosine Stability: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N2-Phenoxyacetylguanosine is a chemically modified nucleoside, an analog of the natural guanosine (B1672433).[1] In this molecule, a phenoxyacetyl group is attached to the exocyclic amine (N2) of the guanine (B1146940) base. This modification is frequently employed in the chemical synthesis of oligonucleotides, where the phenoxyacetyl group serves as a protecting group for the guanine base.[2][3] The stability of this protecting group is a critical factor, as its premature removal can lead to unwanted side reactions and impurities, while its efficient and complete removal is necessary to yield the final desired oligonucleotide sequence.[2] This document provides a preliminary investigation into the stability of this compound, focusing on its anticipated degradation pathways, methodologies for its analysis, and the implications of its stability in research and development.
Chemical Structure and Properties
| Property | Value | Source |
| Chemical Formula | C18H19N5O7 | [4] |
| Molecular Weight | 417.37 g/mol | [4] |
| Synonyms | N2-PAc-rG, N2-Phenoxyacetyl-Guanosine | [2] |
| Storage Conditions | 2°C - 8°C | [4] |
Anticipated Stability Profile and Degradation Pathways
The primary anticipated degradation pathway for this compound is the hydrolysis of the amide bond linking the phenoxyacetyl group to the guanine base. This reaction would result in the formation of guanosine and phenoxyacetic acid. The rate of this hydrolysis is expected to be highly dependent on the pH and temperature of the solution.
Base-Catalyzed Hydrolysis
The N2-phenoxyacetyl group is known to be labile under basic conditions.[2] This sensitivity to basic nucleophiles is a desirable characteristic for a protecting group in oligonucleotide synthesis, as it allows for its removal under relatively mild conditions.[2] The mechanism likely involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the phenoxyacetyl group, leading to the cleavage of the amide bond.
Caption: Proposed mechanism for base-catalyzed hydrolysis of this compound.
Acid-Catalyzed Hydrolysis
While the phenoxyacetyl group is primarily removed under basic conditions, the stability of the entire molecule under acidic conditions is also a concern. Acidic conditions can lead to the cleavage of the N-glycosidic bond, a process known as depurination, which would release the modified guanine base (N2-Phenoxyacetylguanine) and a ribose sugar.[5][6] Studies on related guanosine derivatives have shown that the rate of depurination is significant in acidic solutions.[5]
Caption: Potential degradation of this compound via acid-catalyzed depurination.
Experimental Protocols for Stability Assessment
A comprehensive stability study of this compound would involve subjecting the compound to a range of stress conditions and monitoring its degradation over time.
Materials and Equipment
-
This compound
-
Buffers of varying pH (e.g., pH 2, 5, 7, 9, 12)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid or other suitable mobile phase additives
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (MS) for peak identification
-
Temperature-controlled incubator or water bath
-
pH meter
-
Analytical balance
Experimental Workflow
The following workflow outlines a general procedure for assessing the stability of this compound.
Caption: General experimental workflow for the stability testing of this compound.
HPLC Method for Analysis
A reverse-phase HPLC (RP-HPLC) method is suitable for separating this compound from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm and 280 nm
-
Injection Volume: 10 µL
Data Presentation
The quantitative data obtained from the stability studies should be summarized in tables for easy comparison.
Table 1: Degradation of this compound at Different pH Values (Temperature = 37°C)
| pH | Time (hours) | % this compound Remaining | % Guanosine Formed | Other Degradants (%) |
| 2.0 | 0 | 100 | 0 | 0 |
| 24 | ||||
| 48 | ||||
| 7.0 | 0 | 100 | 0 | 0 |
| 24 | ||||
| 48 | ||||
| 9.0 | 0 | 100 | 0 | 0 |
| 24 | ||||
| 48 |
Table 2: Half-life (t1/2) of this compound under Various Conditions
| Condition | Temperature (°C) | pH | Half-life (hours) |
| 1 | 25 | 7.0 | |
| 2 | 37 | 7.0 | |
| 3 | 37 | 5.0 | |
| 4 | 37 | 9.0 |
Conclusion
The stability of this compound is a critical parameter, particularly in its application as a protecting group in oligonucleotide synthesis. This preliminary investigation suggests that the primary degradation pathway is the hydrolysis of the phenoxyacetyl group, which is accelerated under basic conditions. Acidic conditions, on the other hand, may lead to depurination. A systematic stability study employing HPLC and MS is necessary to quantitatively assess the degradation kinetics and establish the optimal conditions for the storage and handling of this important guanosine analog. The experimental protocols and data presentation formats outlined in this guide provide a framework for conducting such an investigation.
References
- 1. Shock-Induced Degradation of Guanosine and Uridine Promoted by Nickel and Carbonate: Potential Applications [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Heterocycle-modified 2′-deoxyguanosine nucleolipid analogs stabilize guanosine gels and self-assemble to form green fluorescent gels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
N2-Phenoxyacetylguanosine Protecting Group Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the chemical synthesis of oligonucleotides, the protection of the exocyclic amino groups of nucleobases is a critical step to prevent unwanted side reactions during the sequential addition of nucleotide monomers. The choice of protecting group significantly impacts the efficiency of the synthesis, the purity of the final product, and the conditions required for deprotection. For guanosine (B1672433), the N2-exocyclic amine is particularly susceptible to modification. The phenoxyacetyl (Pac) group is a valuable protecting group for guanosine, offering a balance of stability during synthesis and lability under mild basic conditions, which is especially advantageous for the synthesis of sensitive or modified oligonucleotides. This guide provides a comprehensive overview of the chemistry of N2-phenoxyacetylguanosine, including its synthesis, application in oligonucleotide synthesis, and deprotection protocols.
Core Concepts
The phenoxyacetyl group is introduced to the N2-position of guanosine to block its reactivity during the phosphoramidite-based solid-phase synthesis of DNA and RNA. Its key feature is its enhanced lability to basic conditions compared to standard protecting groups like isobutyryl (iBu) or benzoyl (Bz). This allows for rapid and mild deprotection, minimizing damage to the synthesized oligonucleotide, particularly those containing sensitive modifications.
Synthesis of this compound and its Phosphoramidite (B1245037) Monomer
The synthesis of the this compound phosphoramidite monomer, the key building block for oligonucleotide synthesis, involves a multi-step process:
-
Protection of the N2-amino group of Guanosine: This is a crucial step to introduce the phenoxyacetyl group. A highly efficient method involves the transient silylation of guanosine, which activates the N2-amino and O6-positions for acylation.
-
5'-Hydroxyl Protection: The primary 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for monitoring of coupling efficiency during oligonucleotide synthesis.
-
3'-Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent to introduce the phosphoramidite moiety, which is essential for the coupling reaction during solid-phase synthesis.
Figure 1: Synthetic workflow for the preparation of the this compound phosphoramidite monomer.
Experimental Protocols
Protocol 1: Synthesis of this compound (Pac-G)
This protocol utilizes a transient silylation method for efficient and high-yield N-acylation.[1][2]
Materials:
-
Guanosine hydrate (B1144303)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Trimethylsilyl chloride (TMSCl)
-
Phenoxyacetyl chloride
-
Water
Procedure:
-
Guanosine hydrate (e.g., 1.5 g, 5 mmol) is dried by three azeotropic evaporations with anhydrous pyridine, with the final volume of pyridine being approximately 25 mL.
-
Anhydrous dichloromethane (100 mL) is added under a nitrogen atmosphere, and the mixture is cooled in an ice bath with stirring.
-
Trimethylsilyl chloride (e.g., 5.7 mL, 45 mmol, 9 equivalents) is added over 2 minutes.
-
The flask is removed from the ice bath and stirred for 2 hours at room temperature, during which the mixture becomes homogeneous.
-
The reaction mixture is re-cooled in an ice bath, and phenoxyacetyl chloride (e.g., 0.76 mL, 5.5 mmol) is added. Stirring is continued for 2 hours at room temperature.
-
The reaction is quenched by the addition of water (10 mL) and stirred for 15 minutes, followed by the addition of 2 M aqueous ammonia (B1221849) (10 mL) and stirring for another 15 minutes.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are evaporated to dryness.
-
Residual pyridine is removed by partial evaporation with water (three times). The resulting residue is stirred in approximately 50 mL of water at 0 °C for 1 hour.
-
The pure this compound product is collected by filtration.
Expected Yield: 98%[1]
Protocol 2: Synthesis of 5'-O-DMT-N2-Phenoxyacetylguanosine
This protocol describes the protection of the 5'-hydroxyl group.
Materials:
-
This compound
-
Pyridine (anhydrous)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
This compound is dried by co-evaporation with anhydrous pyridine.
-
The dried nucleoside is dissolved in anhydrous pyridine.
-
4,4'-Dimethoxytrityl chloride (typically 1.1-1.3 equivalents) is added in portions while stirring at room temperature.
-
The reaction is monitored by TLC. Upon completion, the reaction is quenched with methanol.
-
The solvent is evaporated, and the residue is dissolved in dichloromethane.
-
The organic solution is washed with saturated aqueous sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The product is purified by silica (B1680970) gel chromatography.
Protocol 3: Synthesis of 5'-O-DMT-N2-Phenoxyacetylguanosine 3'-CE Phosphoramidite
This protocol details the final phosphitylation step.
Materials:
-
5'-O-DMT-N2-Phenoxyacetylguanosine
-
Dichloromethane (DCM, anhydrous)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
Procedure:
-
5'-O-DMT-N2-phenoxyacetylguanosine is dried under high vacuum.
-
The dried starting material is dissolved in anhydrous dichloromethane under an argon atmosphere.
-
N,N-Diisopropylethylamine (typically 2-3 equivalents) is added, and the solution is cooled in an ice bath.
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (typically 1.2-1.5 equivalents) is added dropwise.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with methanol.
-
The mixture is diluted with dichloromethane and washed with saturated aqueous sodium bicarbonate.
-
The organic layer is dried, concentrated, and the resulting phosphoramidite is purified by precipitation or chromatography.
Application in Oligonucleotide Synthesis
This compound phosphoramidite is used in standard automated solid-phase oligonucleotide synthesis protocols. The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.
Figure 2: The role of this compound phosphoramidite in the solid-phase oligonucleotide synthesis cycle.
An important consideration when using phenoxyacetyl-protected monomers is the choice of capping reagent. To prevent the exchange of the phenoxyacetyl group with an acetyl group on the N2-position of guanine, it is recommended to use phenoxyacetic anhydride in the capping solution instead of the standard acetic anhydride.
Deprotection of this compound
The primary advantage of the phenoxyacetyl group is its rapid cleavage under mild basic conditions. This allows for "fast deprotection" protocols, which are beneficial for high-throughput synthesis and for oligonucleotides containing base-labile modifications.
Deprotection Protocols
Several reagents can be used for the deprotection of oligonucleotides containing this compound:
-
Aqueous Ammonia: Concentrated aqueous ammonia (28-30%) is a common reagent.[2][3]
-
Ammonia/Methylamine (B109427) (AMA): A 1:1 mixture of aqueous ammonia and aqueous methylamine allows for very rapid deprotection.
-
Potassium Carbonate in Methanol: This is an "ultra-mild" deprotection condition suitable for extremely sensitive oligonucleotides.
Figure 3: Deprotection pathways for oligonucleotides containing this compound.
Quantitative Data
The selection of a protecting group is often guided by quantitative measures of its performance. The following tables summarize key data for the N2-phenoxyacetyl group in comparison to the standard N2-isobutyryl group for guanosine.
Table 1: Comparison of Deprotection Kinetics
| Protecting Group | Reagent/Conditions | Deprotection Time/Lability | Reference |
| Phenoxyacetyl (Pac) | 29% Aqueous Ammonia, Room Temp. | < 4 hours for complete deprotection | [2][3] |
| Phenoxyacetyl (Pac) | Methylamine/Ethanol | 230 times more labile than isobutyryl | [2] |
| Isobutyryl (iBu) | Methylamine/Ethanol | Standard lability | [2] |
| Phenoxyacetyl (Pac) | AMA (Ammonia/Methylamine) | Enables "UltraFAST" deprotection (5-10 minutes) |
Table 2: Stability and Performance in Oligonucleotide Synthesis
| Parameter | N2-Phenoxyacetyl (Pac) | N2-Isobutyryl (iBu) | Notes |
| Stability to Detritylation | Generally stable to standard acidic conditions (e.g., 3% DCA in DCM). Favorable comparison to N6-benzoyl adenine (B156593) has been reported.[3] | Stable under standard detritylation conditions. | Depurination can be a concern with prolonged acid exposure for all guanosine-containing oligonucleotides. |
| Coupling Efficiency | Typically high (>98-99%) with optimized protocols. | Consistently high (>99%) under standard conditions. | Efficiency is dependent on synthesizer, reagents, and cycle parameters. |
| Side Reactions | Susceptible to transamidation to N2-acetyl-dG if acetic anhydride is used for capping. | Less prone to this specific exchange reaction. | Use of phenoxyacetic anhydride for capping is recommended with Pac-dG. |
| Final Oligo Purity | High purity achievable, especially with optimized deprotection. | High purity is standard. | Purity is assessed by methods such as HPLC and mass spectrometry. |
Conclusion
The N2-phenoxyacetyl protecting group for guanosine is a valuable tool in modern oligonucleotide synthesis. Its key advantage lies in its rapid and mild deprotection, which is particularly beneficial for the synthesis of sensitive and modified oligonucleotides. While careful consideration of capping reagents is necessary to avoid side reactions, the use of this compound phosphoramidites can lead to high-purity oligonucleotides with reduced deprotection times. This technical guide provides researchers and drug development professionals with the foundational knowledge and protocols to effectively utilize this compound chemistry in their work.
References
N2-Phenoxyacetylguanosine: A Technical Overview of its Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N2-Phenoxyacetylguanosine, a modified nucleoside with significant applications in oligonucleotide synthesis and potential immunomodulatory activities. This document details its physicochemical properties, outlines its role in synthetic experimental workflows, and explores its putative biological signaling pathways.
Core Physicochemical Data
This compound is a derivative of the natural nucleoside guanosine (B1672433), modified with a phenoxyacetyl protecting group at the N2 position of the guanine (B1146940) base. This modification is critical for its application in automated DNA/RNA synthesis.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₈H₁₉N₅O₇ | [1] |
| Molecular Weight | 417.37 g/mol | [1] |
| CAS Number | 119824-66-7 | [1] |
| Appearance | Data Not Available | |
| Solubility | Data Not Available |
Application in Oligonucleotide Synthesis
The primary application of this compound is as a protected building block in the solid-phase chemical synthesis of oligonucleotides via the phosphoramidite (B1245037) method. The phenoxyacetyl group serves as a base-labile protecting group for the exocyclic amine of guanosine, preventing unwanted side reactions during the sequential addition of nucleotides. This protection is crucial for achieving high-fidelity synthesis of custom DNA and RNA sequences.
Experimental Workflow: Phosphoramidite Oligonucleotide Synthesis
The synthesis of oligonucleotides is an automated, cyclical process. Each cycle, which adds one nucleotide to the growing chain, consists of four main steps: detritylation, coupling, capping, and oxidation.
Detailed Experimental Protocol Steps:
-
Detritylation: The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support, exposing a free 5'-hydroxyl group. This is typically achieved by treatment with a mild acid like trichloroacetic acid.
-
Coupling: The this compound phosphoramidite, activated by a catalyst such as tetrazole, is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a phosphite triester linkage.
-
Capping: To prevent the growth of failure sequences (chains that did not undergo coupling), any unreacted 5'-hydroxyl groups are irreversibly blocked by acetylation in a process known as capping. Acetic anhydride (B1165640) and N-methylimidazole are commonly used for this step.
-
Oxidation: The unstable phosphite triester linkage is converted to a more stable phosphate triester by oxidation, typically using an iodine solution in the presence of water and a weak base.
-
Cycle Repetition: These four steps are repeated for each subsequent nucleotide to be added to the sequence.
-
Final Cleavage and Deprotection: After the final synthesis cycle, the completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups (including the N2-phenoxyacetyl group on guanosine) are removed using a strong base, such as ammonium (B1175870) hydroxide. The final product is then purified, often by HPLC.
Potential Biological Activity: TLR7 Signaling
While direct and extensive studies on this compound as an immunomodulatory agent are not widely published, it is established that some guanosine analogs can act as agonists for Toll-like Receptor 7 (TLR7).[2] TLR7 is an endosomal receptor that recognizes single-stranded RNA, and its activation triggers an innate immune response, leading to the production of type I interferons and other inflammatory cytokines.[2][3]
The functional activity of such guanosine analogs is dependent on the activation of the TLR7 signaling pathway.[2] This pathway proceeds through the recruitment of the adaptor protein MyD88, leading to the activation of downstream transcription factors like NF-κB and the subsequent expression of immune-related genes.
Putative Signaling Pathway: TLR7 Activation
Should this compound (or its deprotected metabolite) act as a TLR7 agonist, it would likely initiate the following signaling cascade.
References
Methodological & Application
Application Notes and Protocols for N2-Phenoxyacetylguanosine in Solid-Phase RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of N2-Phenoxyacetylguanosine (Pac-G) phosphoramidite (B1245037) in automated solid-phase synthesis of RNA oligonucleotides. The phenoxyacetyl (Pac) protecting group for the exocyclic amine of guanosine (B1672433) offers the advantage of milder deprotection conditions compared to traditional protecting groups, which is particularly beneficial for the synthesis of sensitive or modified RNA sequences.
Introduction
Solid-phase synthesis is the cornerstone of modern oligonucleotide production, enabling the automated and efficient construction of DNA and RNA sequences.[1] The phosphoramidite method is the most prevalent chemistry, involving a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.[2] To prevent unwanted side reactions, the exocyclic amines of adenosine, cytidine, and guanosine are protected.[3] this compound is a commonly used building block where the phenoxyacetyl group serves as a labile protecting group for the guanine (B1146940) base.[2][4] This allows for rapid and mild deprotection, minimizing potential damage to the synthesized RNA molecule.[5][6]
Key Advantages of N2-Phenoxyacetyl Protecting Group
-
Mild Deprotection Conditions: The Pac group can be efficiently removed under significantly milder basic conditions than traditional benzoyl (Bz) or isobutyryl (iBu) groups.[5][6] This is advantageous for incorporating sensitive modified bases or dyes into the oligonucleotide sequence.[7]
-
Reduced Depurination: The milder deprotection conditions help to minimize the risk of depurination, a common side reaction that can occur at guanosine residues under harsh basic treatment.
-
Compatibility with Various 2'-Hydroxyl Protecting Groups: this compound phosphoramidites are compatible with common 2'-hydroxyl protecting groups used in RNA synthesis, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM).[2][4]
Data Summary
The following tables summarize key quantitative data related to the use of this compound phosphoramidite in solid-phase RNA synthesis.
Table 1: Coupling Parameters for Ribonucleoside Phosphoramidites
| Phosphoramidite Type | 2'-O-Protecting Group | Typical Coupling Time (minutes) | Average Stepwise Coupling Efficiency (%) |
| This compound | TBDMS | 6 - 10 | ~98-99 |
| Standard Ribonucleoside | TBDMS | 6 - 10 | ~98-99 |
| Standard Deoxyribonucleoside | - | 0.5 - 1 | >99 |
Data compiled from multiple sources indicating that ribonucleoside phosphoramidites, including those with Pac protection, generally require longer coupling times than their deoxyribonucleoside counterparts due to steric hindrance from the 2'-O-protecting group.[8]
Table 2: Deprotection Conditions for Oligonucleotides containing this compound
| Reagent | Temperature (°C) | Time | Notes |
| Ammonium (B1175870) Hydroxide (B78521) (30%) | Room Temperature | 2 - 4 hours | For oligonucleotides synthesized with "UltraMILD" monomers and capping reagents.[7] |
| Ammonium Hydroxide (30%) / Methylamine (B109427) (40%) (1:1 v/v) (AMA) | 65 | 10 - 15 minutes | A common and rapid deprotection method.[1][9] |
| Potassium Carbonate (0.05 M) in Methanol | Room Temperature | 4 hours | An exceptionally mild condition suitable for very sensitive modifications.[7] |
| Gaseous Ammonia | 55 | ~36 minutes | A less common but effective method that avoids aqueous basic solutions.[10] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of RNA using this compound Phosphoramidite
This protocol outlines the standard cycle for incorporating a this compound phosphoramidite into a growing RNA chain on an automated DNA/RNA synthesizer. The protocol assumes the use of a 2'-O-TBDMS protecting group.
Materials:
-
N2-Phenoxyacetyl-5'-O-DMT-2'-O-TBDMS-guanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane)
-
Capping Solution A (e.g., Acetic anhydride/Pyridine/THF) and Capping Solution B (e.g., N-Methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
Procedure:
-
Preparation: Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the reagent bottles on the synthesizer.
-
Synthesis Cycle: The automated synthesis cycle consists of the following four steps for each nucleotide addition:
-
Step 1: Deblocking (Detritylation): The 5'-O-DMT protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution. The column is then washed with anhydrous acetonitrile.
-
Step 2: Coupling: The this compound phosphoramidite solution is mixed with the activator solution and delivered to the synthesis column. The coupling reaction proceeds for 6-10 minutes. The column is then washed with anhydrous acetonitrile.
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions to prevent the formation of deletion sequences. The column is then washed.
-
Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using the oxidizing solution. The column is then washed.
-
-
Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.
Protocol 2: Cleavage and Deprotection of the Synthesized RNA Oligonucleotide
This protocol describes a standard procedure for cleaving the RNA from the solid support and removing all protecting groups.
Materials:
-
Ammonium hydroxide (30%)
-
Methylamine (40% in water)
-
Triethylamine (B128534) trihydrofluoride (TEA·3HF)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cleavage and Base Deprotection (AMA Treatment):
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Prepare a 1:1 (v/v) mixture of ammonium hydroxide and methylamine (AMA).
-
Add the AMA solution to the solid support (typically 1 mL for a 1 µmol synthesis).
-
Incubate the vial at 65°C for 15 minutes.[9] This step cleaves the oligonucleotide from the support and removes the phenoxyacetyl, other base protecting groups, and the cyanoethyl phosphate protecting groups.
-
Cool the vial on ice and transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the solution to dryness.
-
-
2'-O-TBDMS Deprotection:
-
Resuspend the dried oligonucleotide in a suitable solvent (e.g., DMF or DMSO).
-
Add triethylamine trihydrofluoride (TEA·3HF).
-
Incubate at 65°C for 2.5 hours to remove the 2'-O-TBDMS protecting groups.[8]
-
Quench the reaction and desalt the oligonucleotide using standard procedures (e.g., ethanol (B145695) precipitation or size-exclusion chromatography).
-
Visualizations
Caption: Workflow for solid-phase RNA synthesis and post-synthesis processing.
Caption: Deprotection scheme for RNA synthesized with Pac and TBDMS protecting groups.
References
- 1. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]
- 2. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. EP1294736A1 - Deprotection of synthetic oligonucleotides using an acrylonitrile scavenger - Google Patents [patents.google.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. glenresearch.com [glenresearch.com]
- 8. Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. glenresearch.com [glenresearch.com]
Application Note: The Role and Application of N2-Phenoxyacetylguanosine in the Synthesis of Therapeutic Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oligonucleotides are a promising class of therapeutics that can modulate gene expression to treat a wide range of diseases.[1][2] The chemical synthesis of these molecules, typically performed via automated solid-phase phosphoramidite (B1245037) chemistry, is a complex process requiring the temporary protection of reactive functional groups on the nucleobases, sugar, and phosphate (B84403) backbone.[3] The choice of protecting groups is critical, as they must be stable throughout the synthesis cycles but readily removable under conditions that do not compromise the integrity of the final oligonucleotide product, especially those containing sensitive or complex modifications.
The N2-phenoxyacetyl (Pac) group for the protection of the exocyclic amine of guanosine (B1672433) offers significant advantages over traditional protecting groups like isobutyryl (iBu). Its key feature is its lability under milder alkaline conditions, which facilitates a rapid and gentle deprotection step.[4][5] This makes N2-Phenoxyacetylguanosine (Pac-dG) an ideal building block for the synthesis of therapeutic oligonucleotides, particularly those incorporating sensitive labels, modified bases, or RNA moieties that are susceptible to degradation under harsh deprotection conditions.[6]
Key Advantages of the N2-Phenoxyacetyl (Pac) Protecting Group
-
Mild Deprotection Conditions: The Pac group can be completely removed using dilute aqueous ammonia (B1221849) at room temperature or alternative mild reagents like potassium carbonate in methanol.[4][6] This contrasts with the harsher conditions (e.g., concentrated ammonia at elevated temperatures for extended periods) required for traditional protecting groups like benzoyl (Bz) for adenosine (B11128) and isobutyryl (iBu) for guanosine.[7][8]
-
Rapid Deprotection: The deprotection of Pac-protected bases is significantly faster, often completed in under four hours at room temperature, compared to the 6-24 hours required for standard protecting groups.[5][7] This streamlined process reduces the overall time for oligonucleotide processing.
-
Compatibility with Sensitive Modifications: The gentle deprotection protocol enabled by the Pac group is crucial for the synthesis of complex oligonucleotides containing alkali-labile modifications, such as fluorescent dyes, certain linkers, or RNA nucleotides, which might be degraded by prolonged exposure to strong bases.[6]
-
Reduced Side Reactions: Milder deprotection conditions can minimize the formation of side products. For instance, the β-elimination of the cyanoethyl phosphate protecting group releases acrylonitrile (B1666552), a reactive species that can modify the oligonucleotide product.[7][9] Faster, milder deprotection reduces the exposure time to such byproducts.
Data Presentation: Comparative Analysis
The selection of a protecting group strategy impacts several aspects of oligonucleotide synthesis. The tables below summarize the key differences between this compound (Pac-dG) and the conventional N2-isobutyrylguanosine (iBu-dG).
Table 1: Comparison of Protecting Group Characteristics
| Feature | N2-Phenoxyacetyl (Pac) | N2-isobutyryl (iBu) | Rationale & Reference |
| Protecting Group Type | Acyl | Acyl | Standard protection for exocyclic amines.[7] |
| Lability | High | Standard | Pac group is designed for faster cleavage under basic conditions.[4] |
| Solubility | The Pac-dG monomer can have lower solubility, which may require modified synthesis protocols.[8] | Standard solubility in acetonitrile (B52724). | A practical consideration for automated synthesis.[8] |
| Compatibility | Excellent for sensitive modifications (RNA, dyes, etc.). | Can be incompatible with alkali-labile modifications. | The primary advantage of the Pac protecting group.[6] |
Table 2: Comparison of Deprotection Protocols
| Parameter | N2-Phenoxyacetyl (Pac) Protocol | N2-isobutyryl (iBu) Protocol |
| Primary Reagent | Concentrated Ammonium (B1175870) Hydroxide (B78521) | Concentrated Ammonium Hydroxide |
| Temperature | Room Temperature (~25°C) | 55°C - 65°C |
| Time | 2 - 4 hours[9] | 6 - 8 hours[7] |
| Alternative Mild Reagent | 0.05 M Potassium Carbonate in Methanol[6] | Not applicable |
| Mild Reagent Temp. | Room Temperature | Not applicable |
| Mild Reagent Time | ~4 hours | Not applicable |
Experimental Protocols & Visualizations
Oligonucleotide synthesis is a cyclic process where each cycle adds one nucleotide to the growing chain attached to a solid support.[3][10] The four key steps—deblocking, coupling, capping, and oxidation—are repeated until the desired sequence is assembled.
Caption: Automated solid-phase oligonucleotide synthesis cycle.
This protocol outlines a single synthesis cycle on an automated DNA synthesizer.
-
Reagents & Setup:
-
N2-Phenoxyacetyl-dG phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Standard dA, dC, and T phosphoramidite solutions.
-
Activator: 5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI).
-
Deblocking solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).
-
Capping solutions: Cap A (Acetic anhydride/THF/Lutidine) and Cap B (N-Methylimidazole/THF).[11]
-
Oxidizer: 0.02 M Iodine in THF/Water/Pyridine.[11]
-
-
Synthesis Cycle:
-
Step 1: Deblocking (Detritylation)
-
Flush the synthesis column with the deblocking solution to remove the 5'-Dimethoxytrityl (DMT) group from the support-bound nucleoside.
-
Wash thoroughly with anhydrous acetonitrile to remove the acid and the liberated trityl cation.
-
-
Step 2: Coupling
-
Deliver the Pac-dG phosphoramidite solution and activator solution simultaneously to the column.
-
Allow a coupling time of approximately 30-60 seconds. Longer coupling times may be required for modified bases.[11]
-
Wash with acetonitrile.
-
-
Step 3: Capping
-
Treat the support with Capping A and Capping B solutions to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutations.[11]
-
Wash with acetonitrile.
-
-
Step 4: Oxidation
-
Introduce the oxidizer solution to convert the unstable phosphite (B83602) triester linkage to a stable phosphate triester.[11]
-
Wash with acetonitrile.
-
-
Repeat: The cycle is repeated with the next phosphoramidite in the sequence until the full-length oligonucleotide is synthesized.
-
This protocol is suitable for most DNA oligonucleotides synthesized using Pac-protected amidites.
-
Cleavage from Support:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide (28-30%) to the vial, ensuring the support is fully submerged (typically 1-2 mL).
-
Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the solid support.
-
-
Base Deprotection:
-
Following cleavage, continue the incubation in the ammonium hydroxide solution at room temperature for an additional 2-4 hours.[4][5] This removes the phenoxyacetyl groups from guanine, the cyanoethyl groups from the phosphate backbone, and any other standard protecting groups (e.g., Pac-dA, Ac-dC).
-
After incubation, centrifuge the vial and carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the resulting pellet in an appropriate buffer for purification (e.g., by HPLC).
-
This protocol is recommended when the oligonucleotide contains base-labile modifications.[6]
-
Cleavage from Support:
-
Cleavage is performed as described in Protocol 2, Step 1, using concentrated ammonium hydroxide at room temperature for 1-2 hours.
-
After cleavage, dry the oligonucleotide completely in a vacuum concentrator.
-
-
Mild Base Deprotection:
-
Resuspend the dried oligonucleotide in a solution of 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol.[6]
-
Incubate at room temperature for 4-6 hours.
-
Neutralize the solution by adding an appropriate buffer (e.g., TE buffer or sodium acetate).
-
Desalt the oligonucleotide using a size-exclusion column or ethanol (B145695) precipitation to remove salts before purification.
-
References
- 1. Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligonucleotides: Current Trends and Innovative Applications in the Synthesis, Characterization, and Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. CA2361079C - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 8. glenresearch.com [glenresearch.com]
- 9. EP1294736A1 - Deprotection of synthetic oligonucleotides using an acrylonitrile scavenger - Google Patents [patents.google.com]
- 10. biotage.com [biotage.com]
- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Application Notes and Protocols for N2-Phenoxyacetylguanosine in Aptamer Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N2-Phenoxyacetylguanosine, a modified guanosine (B1672433) analog, in the development of high-affinity aptamers. The introduction of this modification into the nucleic acid library aims to enhance the chemical diversity of the aptamer pool, potentially leading to aptamers with improved binding characteristics for various targets.
Introduction to this compound in Aptamer Selection
Aptamers are short, single-stranded DNA or RNA oligonucleotides that fold into specific three-dimensional structures to bind to a wide range of targets with high affinity and specificity. The process of generating aptamers is known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX). To improve the therapeutic and diagnostic potential of aptamers, chemical modifications are often introduced to enhance their stability, binding affinity, and specificity.
This compound is a guanosine analog that can be incorporated into the aptamer library prior to the SELEX process (pre-SELEX modification). The phenoxyacetyl group at the N2 position of guanine (B1146940) can introduce novel hydrophobic and aromatic interactions between the aptamer and its target, which are not achievable with the canonical nucleobases. This can lead to the selection of aptamers with significantly improved binding affinities.
Key Applications
The use of this compound-modified aptamers is anticipated to be beneficial in the following areas:
-
Therapeutic Aptamer Development: The enhanced binding affinity can lead to more potent therapeutic aptamers with improved efficacy.
-
Diagnostic Assays: Higher affinity aptamers can improve the sensitivity and specificity of diagnostic platforms.
-
Drug Discovery and Target Validation: Aptamers with improved binding can be valuable tools for identifying and validating new drug targets.
Quantitative Data Summary
While specific quantitative data for aptamers developed using this compound is not yet widely published, the following table outlines the expected parameters that should be evaluated and provides a template for data presentation. For context, studies on other N2-modified guanosine analogs have shown significant improvements in binding affinities.
| Aptamer ID | Target | Modification | Binding Affinity (Kd) - Unmodified | Binding Affinity (Kd) - Modified | Fold Improvement | Specificity (vs. Analogs) |
| Apt-Target-01 | Target Protein X | This compound | 50 nM | 5 nM | 10x | High |
| Apt-Target-02 | Small Molecule Y | This compound | 200 nM | 15 nM | 13.3x | High |
| Example Data | Thrombin | N2-benzyl-dG | ~200 nM | ~20 nM | 10x | Comparable to unmodified |
Note: The example data is illustrative and based on the potential impact of similar N2-aryl guanosine modifications.
Experimental Protocols
Synthesis of N2-Phenoxyacetyl-2'-deoxyguanosine Phosphoramidite (B1245037)
The incorporation of this compound into a DNA library for SELEX requires the chemical synthesis of its phosphoramidite derivative. The following is a generalized protocol based on the synthesis of N2-aryl-deoxyguanosine analogs.
Materials:
-
Protecting group reagents (e.g., for 5'-OH and 3'-OH)
-
Phenoxyacetic acid
-
Coupling agents (e.g., HBTU, HATU)
-
Phosphitylating reagent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite)
-
Anhydrous solvents (Pyridine, Dichloromethane, Acetonitrile)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of Deoxyguanosine: Protect the 5'-hydroxyl and 3'-hydroxyl groups of 2'-deoxyguanosine using standard procedures to prevent side reactions.
-
N2-Acylation: a. Dissolve the protected deoxyguanosine in anhydrous pyridine. b. Add phenoxyacetic acid and a suitable coupling agent (e.g., HBTU). c. Stir the reaction at room temperature until completion, monitoring by TLC. d. Purify the N2-Phenoxyacetyl-protected guanosine derivative by silica gel chromatography.
-
Selective Deprotection: Selectively deprotect the 5'-hydroxyl group.
-
Phosphitylation: a. Dissolve the N2-Phenoxyacetyl-protected guanosine derivative in anhydrous dichloromethane. b. Add the phosphitylating reagent in the presence of a mild base (e.g., N,N-diisopropylethylamine). c. Stir the reaction under an inert atmosphere until completion. d. Purify the final N2-Phenoxyacetyl-2'-deoxyguanosine phosphoramidite by precipitation or chromatography.
-
Characterization: Confirm the structure and purity of the phosphoramidite using NMR and Mass Spectrometry.
Modified SELEX Protocol
This protocol outlines the steps for selecting aptamers from a DNA library containing this compound.
Materials:
-
N2-Phenoxyacetyl-dGTP (must be synthesized and purified)
-
Unmodified dATP, dCTP, dTTP
-
DNA polymerase capable of incorporating the modified dGTP (e.g., Taq polymerase, Vent exo- polymerase)
-
Initial DNA library with randomized region flanked by primer binding sites
-
Forward and Reverse Primers (Reverse primer may be biotinylated for strand separation)
-
Target molecule
-
SELEX buffer (e.g., PBS with MgCl2)
-
Streptavidin-coated magnetic beads (if using biotinylated primer)
-
Elution buffer (e.g., high salt, denaturing agent, or competitive ligand)
-
PCR reagents
Procedure:
-
Initial Library Preparation: a. Synthesize the initial single-stranded DNA (ssDNA) library using standard phosphoramidite chemistry, incorporating the this compound phosphoramidite at desired random positions or throughout the random region. b. Alternatively, if a polymerase can efficiently incorporate N2-Phenoxyacetyl-dGTP, the initial library can be generated by PCR using the modified triphosphate.
-
Binding Step (Round 1): a. Denature the ssDNA library by heating to 95°C for 5 minutes and then rapidly cool on ice to promote proper folding. b. Incubate the folded library with the target molecule immobilized on a solid support (e.g., magnetic beads, microplate well) in SELEX buffer for a defined period (e.g., 30-60 minutes) at a specific temperature.
-
Partitioning Step: a. Wash the support to remove unbound and weakly bound oligonucleotides. The stringency of the wash (volume, duration, buffer composition) should be low in the initial rounds and increased in later rounds.
-
Elution Step: a. Elute the target-bound oligonucleotides from the support. Elution can be achieved by heating, changing pH, using a competitive binder, or denaturing the target.
-
Amplification Step: a. PCR amplify the eluted ssDNA sequences using the forward and reverse primers. Crucially, the PCR reaction mixture must contain N2-Phenoxyacetyl-dGTP in place of or in addition to dGTP, and a polymerase that can efficiently utilize it as a substrate. b. The number of PCR cycles should be minimized to avoid amplification bias.
-
Strand Separation: a. If a biotinylated reverse primer is used, the PCR product can be captured on streptavidin-coated magnetic beads. b. The non-biotinylated ssDNA (the sense strand for the next round of selection) can be eluted by denaturation (e.g., with NaOH).
-
Subsequent Rounds: a. Use the enriched ssDNA pool from the previous round as the input for the next round of selection. b. Increase the selection pressure in subsequent rounds by decreasing the target concentration, increasing the wash stringency, or introducing competitor molecules.
-
Sequencing and Aptamer Characterization: a. After 8-15 rounds of selection, the enriched pool is cloned and sequenced, or subjected to high-throughput sequencing to identify individual aptamer candidates. b. Synthesize individual aptamer candidates and characterize their binding affinity (e.g., using surface plasmon resonance, microscale thermophoresis, or filter-binding assays) and specificity.
Visualizations
Chemical Synthesis Workflow
Caption: Workflow for the synthesis of N2-Phenoxyacetyl-dG phosphoramidite.
Modified SELEX Workflow
Caption: The iterative cycle of the modified SELEX process.
Conclusion
The incorporation of this compound into aptamer libraries represents a promising strategy for developing aptamers with enhanced binding properties. The protocols and guidelines presented here provide a framework for researchers to explore the potential of this modification in their aptamer development projects. It is important to note that specific reaction conditions and SELEX parameters will require optimization for each target and application. Careful characterization of the resulting aptamers is crucial to validate the benefits of this chemical modification.
Application Notes and Protocols for N2-Phenoxyacetylguanosine in Modified RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the use of N2-Phenoxyacetylguanosine in the synthesis of modified RNA.
Advantages of Using this compound
The use of the N2-phenoxyacetyl protecting group for guanosine (B1672433) offers several advantages over more traditional protecting groups like isobutyryl (iBu).
| Feature | N2-Phenoxyacetyl (Pac) Group | Traditional Protecting Groups (e.g., isobutyryl) |
| Deprotection Conditions | Milder basic conditions (e.g., ammonium (B1175870) hydroxide/ethanol)[1] | Harsher, more prolonged basic treatment[2][3] |
| RNA Integrity | Reduced risk of phosphodiester bond cleavage and other side reactions[1] | Higher potential for RNA degradation[3] |
| Deprotection Time | Significantly shorter deprotection times[1][2] | Longer incubation periods required[2] |
| Final Product Purity | Higher purity of the target RNA oligonucleotide | Increased presence of degradation byproducts |
| Compatibility | Compatible with standard solid-phase RNA synthesis workflows[4] | Standard but can be problematic for sensitive modifications |
Experimental Workflows and Protocols
Overall Workflow for Modified RNA Synthesis using this compound
The synthesis of modified RNA oligonucleotides using this compound phosphoramidite (B1245037) follows the well-established phosphoramidite chemistry on a solid support. The general workflow is depicted below.
Protocol 1: Synthesis of N2-Phenoxyacetyl-5'-O-DMT-guanosine-3'-O-(N,N-diisopropyl-2-cyanoethyl)phosphoramidite
This protocol outlines the synthesis of the key phosphoramidite building block from this compound.
Materials:
-
This compound
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous Pyridine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
5'-O-DMT Protection:
-
Dissolve this compound in anhydrous pyridine.
-
Add DMT-Cl portion-wise at 0°C and stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with methanol (B129727) and evaporate the solvent.
-
Purify the resulting 5'-O-DMT-N2-Phenoxyacetylguanosine by silica gel chromatography.
-
-
3'-O-Phosphitylation:
-
Dissolve the dried 5'-O-DMT-N2-Phenoxyacetylguanosine in anhydrous DCM.
-
Add DIPEA to the solution.
-
Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at room temperature and stir until the reaction is complete (monitored by TLC and 31P NMR).
-
Quench the reaction with an appropriate agent and purify the crude product by silica gel chromatography to yield the final phosphoramidite.
-
Protocol 2: Automated Solid-Phase Synthesis of RNA
This protocol describes the general cycle for automated solid-phase synthesis of RNA using the prepared this compound phosphoramidite.
Materials:
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside attached.
-
N2-Phenoxyacetyl-5'-O-DMT-guanosine-3'-O-phosphoramidite and other required RNA phosphoramidites (A, C, U) with appropriate protecting groups (e.g., Pac for A, Ac for C).[1]
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole).[1]
-
Capping solutions (A and B).
-
Oxidizing solution (Iodine in THF/pyridine/water).
-
Deblocking solution (e.g., Trichloroacetic acid in DCM).
-
Anhydrous acetonitrile.
Automated Synthesizer Cycle:
-
Detritylation: Removal of the 5'-DMT group from the support-bound nucleoside with the deblocking solution.
-
Coupling: Activation of the incoming phosphoramidite (including N2-Pac-G phosphoramidite) with the activator solution and coupling to the free 5'-hydroxyl group of the growing RNA chain.[5]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate triester.[6]
This cycle is repeated for each nucleotide to be added to the sequence.
Protocol 3: Cleavage and Deprotection of Synthetic RNA
This protocol outlines the cleavage of the synthesized RNA from the solid support and the removal of all protecting groups.
Materials:
-
Ammonium hydroxide/ethanol (B145695) solution (e.g., 3:1 v/v).[3]
-
Anhydrous triethylamine (B128534) trihydrofluoride (TEA·3HF).
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the solid support with the synthesized RNA to a vial.
-
Add a solution of ammonium hydroxide/ethanol (3:1 v/v).
-
Incubate at a specified temperature (e.g., 55°C) for a duration sufficient to cleave the oligonucleotide from the support and remove the phenoxyacetyl and other base-protecting groups.[1] Due to the lability of the Pac group, this step is significantly shorter than with traditional protecting groups.
-
Evaporate the solution to dryness.
-
-
2'-OH Deprotection:
-
Resuspend the dried oligonucleotide in a solution of TEA·3HF in DMF or DMSO.
-
Incubate at the recommended temperature and time to remove the 2'-hydroxyl protecting groups (e.g., TBDMS).
-
Quench the reaction and precipitate the deprotected RNA.
-
Protocol 4: Purification of Modified RNA by HPLC
High-performance liquid chromatography (HPLC) is the standard method for purifying synthetic RNA to a high degree of homogeneity.[7][8]
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Anion-exchange or reverse-phase HPLC columns suitable for oligonucleotide purification.[7][9]
General Procedure (Anion-Exchange HPLC):
-
Sample Preparation: Dissolve the crude, deprotected RNA in an appropriate aqueous buffer.
-
Mobile Phases:
-
Buffer A: Low salt concentration buffer (e.g., 20 mM Sodium Phosphate, pH 6.8).
-
Buffer B: High salt concentration buffer (e.g., 20 mM Sodium Phosphate, 1 M NaCl, pH 6.8).
-
-
Gradient Elution:
-
Equilibrate the column with Buffer A.
-
Inject the RNA sample.
-
Elute the RNA using a linear gradient of increasing Buffer B concentration. The full-length product will elute at a specific salt concentration, separated from shorter failure sequences.
-
-
Fraction Collection and Desalting:
-
Collect the fractions corresponding to the main product peak.
-
Desalt the purified RNA using size-exclusion chromatography or ethanol precipitation.
-
Applications in Drug Development
The ability to synthesize high-purity, modified RNA using this compound is critical for various therapeutic applications.
The development of mRNA vaccines, for instance, relies on the large-scale production of highly pure and stable messenger RNA.[10][11][12] The use of this compound in the synthesis process contributes to achieving the stringent quality requirements for such therapeutic applications.
Conclusion
This compound is a key reagent that facilitates the efficient and high-fidelity synthesis of modified RNA oligonucleotides. The milder deprotection conditions afforded by the phenoxyacetyl group lead to improved yields and purity of the final RNA product, which is particularly crucial for the development of RNA-based therapeutics. The protocols and workflows outlined in these application notes provide a comprehensive guide for researchers and professionals in the field of drug development to effectively utilize this compound in their RNA synthesis endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical synthesis of RNA using fast oligonucleotide deprotection chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. Automated Solid-Phase Synthesis of RNA Oligonucleotides Containing a Non-bridging Phosphorodithioate Linkage via Phosphorothioamidites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. HPLC purification of RNA for crystallography and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC purification of RNA for crystallography and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. The Application of mRNA Technology for Vaccine Production—Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medmedchem.com [medmedchem.com]
- 12. Nanoparticle technology for mRNA: Delivery strategy, clinical application and developmental landscape [thno.org]
N2-Phenoxyacetylguanosine: Application Notes and Protocols for TLR7 Agonist Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N2-Phenoxyacetylguanosine, a guanosine (B1672433) analog that acts as a Toll-like receptor 7 (TLR7) agonist, for use in immunological studies. This document details its mechanism of action, offers protocols for in vitro and in vivo evaluation, and presents data in a clear, accessible format.
Introduction
This compound is a synthetic guanosine analog with demonstrated immunostimulatory properties.[1] Its mechanism of action is centered on the activation of Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor that plays a crucial role in the innate immune response to single-stranded RNA (ssRNA), a common feature of viral genomes.[2] Upon activation by agonists like this compound, TLR7 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, ultimately modulating both innate and adaptive immunity.[3][4] This makes this compound a valuable tool for research in vaccine adjuvant development, antiviral therapies, and cancer immunotherapy.
Mechanism of Action: TLR7 Signaling Pathway
This compound, as a guanosine analog, activates immune cells through the TLR7 pathway. This process requires endosomal maturation.[2][3] The binding of this compound to TLR7 within the endosome triggers the recruitment of the adaptor protein MyD88. This initiates a signaling cascade involving IRAK4, IRAK1, and TRAF6, leading to the activation of transcription factors NF-κB and IRF7.[3] Activation of NF-κB drives the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, while IRF7 activation leads to the production of type I interferons (IFN-α and IFN-β).[3]
References
- 1. aveciapharma.com [aveciapharma.com]
- 2. mdpi.com [mdpi.com]
- 3. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N2-Phenoxyacetylguanosine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the palladium-catalyzed cross-coupling reactions of N2-Phenoxyacetylguanosine derivatives. The focus is on providing a robust experimental setup for researchers engaged in the synthesis of modified nucleosides for applications in drug discovery and development.
Introduction
Guanosine (B1672433) and its derivatives are fundamental building blocks for nucleic acids and are involved in various biological processes. The chemical modification of guanosine is a key strategy in the development of therapeutic agents, molecular probes, and novel materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, have emerged as powerful tools for the selective formation of carbon-carbon and carbon-nitrogen bonds on the purine (B94841) core of guanosine.[1][2][3]
The N2-phenoxyacetyl group is a commonly employed protecting group for the exocyclic amine of guanosine, which allows for regioselective reactions at other positions of the purine ring. This document outlines a general protocol for a Suzuki coupling reaction using a N2-phenoxyacetyl-6-chloroguanosine derivative as the starting material.
Data Presentation: Representative Suzuki Coupling Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki cross-coupling of a protected 6-chloroguanosine (B13967) derivative with an arylboronic acid. These conditions are based on established literature precedents for similar substrates.[4][5][6][7]
| Parameter | Condition | Notes |
| Substrate | N2-Phenoxyacetyl-6-chloroguanosine derivative | 1.0 equivalent |
| Coupling Partner | Arylboronic acid | 1.2 - 1.5 equivalents |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand | 1 - 5 mol% |
| Ligand (if needed) | XPhos, SPhos, or other biarylphosphine ligands | 2 - 10 mol% |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | 2.0 - 3.0 equivalents |
| Solvent | 1,4-Dioxane (B91453)/H₂O, Toluene, or DMF | Anhydrous, degassed |
| Temperature | 80 - 120 °C | Dependent on substrate and catalyst system |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS |
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki coupling of N2-Phenoxyacetyl-6-chloroguanosine.
Experimental Protocol: Suzuki Coupling of N2-Phenoxyacetyl-6-chloroguanosine
This protocol describes a general procedure for the Suzuki coupling of a N2-phenoxyacetyl-6-chloroguanosine derivative with a generic arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.
Materials:
-
N2-Phenoxyacetyl-6-chloroguanosine derivative (e.g., with protected hydroxyl groups)
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water)
-
Oven-dried round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the N2-Phenoxyacetyl-6-chloroguanosine derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Seal the flask with a septum.
-
-
Inert Atmosphere:
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition:
-
Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The final concentration of the guanosine derivative should be approximately 0.1 M.
-
-
Heating and Reaction:
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure N2-Phenoxyacetyl-6-arylguanosine derivative.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Signaling Pathway Diagram (Illustrative)
While this protocol does not directly involve a biological signaling pathway, the resulting modified nucleosides are often designed to interact with such pathways. The following is an illustrative example of how a modified guanosine analog might be envisioned to inhibit a kinase signaling pathway.
Caption: Inhibition of a kinase signaling pathway by a modified guanosine analog.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. thermofishersci.in [thermofishersci.in]
- 3. nobelprize.org [nobelprize.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Self-Assembly of Functionalized Lipophilic Guanosines into Cation-Free Stacked Guanine-Quartets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
N2-Phenoxyacetylguanosine: Application Notes and Protocols for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2-Phenoxyacetylguanosine is a synthetic guanosine (B1672433) analog that holds promise in the field of antiviral research and development. As a nucleoside analog, its structure is designed to interfere with viral replication processes. Furthermore, like other guanosine analogs, it may exhibit immunomodulatory effects, potentially through the activation of innate immune pathways, such as those mediated by Toll-like receptors (TLRs).[1] This document provides detailed application notes and experimental protocols for the investigation of this compound's antiviral properties.
Mechanism of Action
This compound is hypothesized to exert its antiviral effects through a dual mechanism:
-
Direct Antiviral Activity: By acting as a guanosine analog, it may be incorporated into nascent viral RNA or DNA chains by viral polymerases, leading to chain termination and the inhibition of viral replication. Modified nucleosides are frequently investigated for their ability to interfere with viral replication processes, particularly against RNA viruses.
-
Immunostimulation: Guanosine analogs have been shown to activate Toll-like receptor 7 (TLR7), a key sensor of viral single-stranded RNA in the innate immune system.[1] Activation of TLR7 triggers a signaling cascade that results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which in turn establish an antiviral state in neighboring cells and activate adaptive immune responses.
Caption: Proposed mechanism of action for this compound via TLR7 activation.
Quantitative Data Summary
The following tables present a summary of hypothetical data for this compound against various viruses. These values are for illustrative purposes to guide researchers in data presentation.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | EC50 (µM) |
| Influenza A (H1N1) | MDCK | Plaque Reduction | 7.8 |
| Respiratory Syncytial Virus (RSV) | HEp-2 | CPE Inhibition | 12.5 |
| Hepatitis C Virus (HCV) | Huh-7 | Replicon Assay | 5.2 |
| Dengue Virus (DENV-2) | Vero | Plaque Reduction | 15.1 |
Table 2: Cytotoxicity and Selectivity Index
| Cell Line | CC50 (µM) | Virus | Selectivity Index (SI = CC50/EC50) |
| MDCK | >100 | Influenza A (H1N1) | >12.8 |
| HEp-2 | >100 | Respiratory Syncytial Virus (RSV) | >8.0 |
| Huh-7 | 85.3 | Hepatitis C Virus (HCV) | 16.4 |
| Vero | >100 | Dengue Virus (DENV-2) | >6.6 |
Experimental Protocols
The following are detailed protocols for evaluating the antiviral activity and mechanism of action of this compound.
General Experimental Workflow
Caption: General workflow for antiviral drug testing.
Cytotoxicity Assay (LDH Release Assay)
This protocol determines the concentration of this compound that is toxic to host cells.
Materials:
-
Host cells (e.g., MDCK, Vero, HEp-2)
-
Cell culture medium
-
96-well plates
-
This compound stock solution
-
LDH Cytotoxicity Assay Kit
-
Microplate reader
Procedure:
-
Seed host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the cells and add the compound dilutions. Include wells with medium only (background control), cells with medium only (negative control), and cells with lysis buffer (positive control).
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
After incubation, transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH assay reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity for each concentration and determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.
Plaque Reduction Assay
This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques.
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock of known titer
-
This compound
-
Infection medium (serum-free medium)
-
Overlay medium (containing low-melting-point agarose (B213101) or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
In a separate tube, prepare dilutions of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Pre-incubate the virus dilutions with various concentrations of this compound for 1 hour at 37°C.
-
Inoculate the cell monolayers with the virus-compound mixture and incubate for 1 hour to allow for viral adsorption.
-
Remove the inoculum and wash the cells with PBS.
-
Add the overlay medium containing the corresponding concentration of this compound to each well.
-
Incubate the plates until plaques are visible (typically 2-5 days, depending on the virus).
-
Fix the cells with a formalin solution.
-
Remove the overlay and stain the cells with crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration and determine the 50% effective concentration (EC50).
TLR7 Reporter Assay
This assay determines if this compound can activate the TLR7 signaling pathway.
Materials:
-
HEK293 cells stably expressing human TLR7 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.
-
Cell culture medium
-
96-well plates
-
This compound
-
Positive control (e.g., Imiquimod or R848)
-
SEAP detection reagent
Procedure:
-
Seed the TLR7 reporter cells in a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include a positive control and a negative control (medium only).
-
Incubate the plate for 24 hours.
-
Collect a sample of the cell culture supernatant.
-
Add the SEAP detection reagent to the supernatant according to the manufacturer's instructions.
-
Incubate for the recommended time and measure the luminescence or absorbance.
-
Determine the fold-activation of the NF-κB reporter for each concentration of the compound.
Conclusion
This compound presents a compelling candidate for antiviral drug development due to its potential for both direct antiviral action and immune system stimulation. The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of its efficacy and mechanism of action. Further studies, including in vivo animal models, will be necessary to fully elucidate its therapeutic potential.
References
Application Notes and Protocols for Incorporating N2-Phenoxyacetylguanosine into DNA Strands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical and enzymatic incorporation of N2-Phenoxyacetylguanosine, a modified nucleoside, into DNA strands. This modification is a valuable tool in various research and therapeutic applications, including the study of DNA-protein interactions, the development of antisense oligonucleotides, and the construction of novel DNA nanostructures.
Methods of Incorporation
The primary method for incorporating this compound into synthetic DNA is solid-phase phosphoramidite (B1245037) chemistry . This technique allows for the precise, site-specific introduction of the modified nucleotide into a growing DNA chain. An alternative approach is enzymatic incorporation , which utilizes DNA polymerases to incorporate the corresponding nucleoside triphosphate.
Method 1: Solid-Phase Synthesis using this compound Phosphoramidite
Solid-phase synthesis is the gold standard for creating custom oligonucleotides and offers high coupling efficiency and adaptability for various modifications.[1][2] The phenoxyacetyl protecting group on the exocyclic amine of guanine (B1146940) is advantageous due to its facile removal under milder conditions compared to standard protecting groups.
Diagram of the Solid-Phase Synthesis Workflow
Caption: Workflow for incorporating this compound via solid-phase synthesis.
Experimental Protocol: Solid-Phase Synthesis
This protocol outlines the steps for incorporating a single this compound residue into a DNA oligonucleotide using an automated DNA synthesizer.
Materials:
-
N2-Phenoxyacetyl-dG phosphoramidite
-
Standard DNA phosphoramidites (dA, dC, dT)
-
Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Capping solution A (Acetic anhydride/Pyridine/THF) and B (N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/Pyridine/Water)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection reagent (e.g., gaseous ammonia or methylamine)
-
Purification columns (e.g., HPLC) and buffers
Procedure:
-
Preparation: Dissolve the N2-Phenoxyacetyl-dG phosphoramidite and standard phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the reagents on an automated DNA synthesizer.
-
Automated Synthesis Cycle: Program the synthesizer to perform the standard synthesis cycle for each nucleotide addition.
-
Deblocking: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside using the deblocking solution.
-
Coupling: The N2-Phenoxyacetyl-dG phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing DNA chain. Coupling times for modified phosphoramidites may need to be extended compared to standard bases to ensure high efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.
-
-
Chain Elongation: The cycle is repeated until the desired oligonucleotide sequence is synthesized.
-
Cleavage and Deprotection:
-
Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
-
The use of gaseous ammonia or methylamine is a rapid and mild method for deprotection, particularly for removing the phenoxyacetyl group.[3] For example, treatment with gaseous methylamine can achieve complete deprotection in as little as 2 minutes at room temperature.[3]
-
-
Purification: The crude oligonucleotide is purified using High-Performance Liquid Chromatography (HPLC) to isolate the full-length, modified product from shorter sequences and other impurities.
-
Analysis: The purity and identity of the final product are confirmed by methods such as mass spectrometry and analytical HPLC.
Quantitative Data for Solid-Phase Synthesis
| Parameter | Typical Value | Notes |
| Coupling Efficiency | >98% | Can be monitored by trityl cation assay. May require longer coupling times for the modified base. |
| Overall Yield (20-mer) | 30-50% | Dependent on sequence and synthesis scale. |
| Purity (Post-HPLC) | >95% | Assessed by analytical HPLC and Mass Spectrometry. |
Method 2: Enzymatic Incorporation of N2-Phenoxyacetyl-dGTP
Enzymatic methods provide an alternative for generating DNA strands containing modified nucleosides. This approach relies on the ability of DNA polymerases to recognize and incorporate the corresponding N2-Phenoxyacetyl-deoxyguanosine triphosphate (N2-Phenoxyacetyl-dGTP).
Diagram of the Enzymatic Incorporation Workflow
References
Troubleshooting & Optimization
Technical Support Center: N2-Phenoxyacetylguanosine (N2-Pac-dG) Phosphoramidite
Welcome to the Technical Support Center for N2-Phenoxyacetylguanosine (N2-Pac-dG) Phosphoramidite (B1245037). This resource is designed for researchers, scientists, and professionals in drug development to provide expert guidance on minimizing side reactions and troubleshooting common issues encountered during oligonucleotide synthesis using this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (N2-Pac-dG) phosphoramidite primarily used for?
A1: this compound (N2-Pac-dG) phosphoramidite is a protected building block used in the chemical synthesis of oligonucleotides. The phenoxyacetyl (Pac) protecting group on the exocyclic amine of guanine (B1146940) is particularly advantageous for the synthesis of sensitive oligonucleotides, such as those containing base-labile modifications or dyes. Its lability under mild basic conditions allows for "UltraMILD" deprotection protocols, which preserve the integrity of these sensitive functional groups.[1][2][3]
Q2: What are the main advantages of using the Pac protecting group for guanosine?
A2: The primary advantage of the phenoxyacetyl (Pac) group is its rapid and complete removal under mild alkaline conditions, such as treatment with potassium carbonate in methanol (B129727) or brief exposure to ammonium (B1175870) hydroxide (B78521) at room temperature.[1][4][5] This contrasts with more robust protecting groups like isobutyryl (iBu) or dimethylformamidine (dmf), which often require harsher or more prolonged deprotection conditions.[6][7] The mild deprotection afforded by the Pac group is crucial for preventing the degradation of sensitive moieties within the oligonucleotide.[8]
Q3: What are the most common side reactions to be aware of when using N2-Pac-dG phosphoramidite?
A3: While N2-Pac-dG is designed to minimize side reactions, users should be aware of potential issues common to oligonucleotide synthesis, including:
-
Incomplete Deprotection: Residual Pac groups can lead to impurities that are difficult to remove.
-
Guanine O6 Modification: Reaction of the O6 position of guanine with phosphoramidite reagents or during capping can lead to undesired adducts, depurination, and chain cleavage.[9][10][11]
-
Depurination: Although the Pac group offers good stability during the acidic detritylation step, prolonged or harsh acid exposure can still lead to depurination.[4][5]
-
Side reactions during capping: If standard acetic anhydride (B1165640) capping is used, there is a risk of forming N2-acetyl-dG, which may require longer deprotection times. Using a milder capping reagent like phenoxyacetic anhydride can mitigate this.[1][2]
Troubleshooting Guides
Problem 1: Incomplete Deprotection of the Pac Group
Symptoms:
-
Presence of unexpected peaks in HPLC or Mass Spectrometry (MS) analysis, corresponding to the mass of the oligonucleotide with the Pac group still attached (+134 Da).
-
Reduced yield of the final product.
-
Poor performance in downstream applications (e.g., PCR, hybridization).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Deprotection conditions are too mild or too short. | For UltraMILD deprotection, ensure the potassium carbonate in methanol solution is fresh and the reaction is allowed to proceed for the recommended duration (typically 4 hours at room temperature).[1] If using ammonium hydroxide, ensure it is a fresh, concentrated solution (28-30%).[6] |
| Inefficient capping leading to side reactions. | If using standard Cap A (acetic anhydride), a portion of the Pac group on dG can be exchanged for an acetyl group. This N2-acetyl-dG is more difficult to remove. To avoid this, use UltraMILD Cap A containing phenoxyacetic anhydride.[1][2] If standard Cap A must be used, extend the deprotection time (e.g., overnight at room temperature with ammonium hydroxide).[2] |
| Poor quality of deprotection reagents. | Always use fresh, high-purity deprotection reagents. Ammonium hydroxide solutions can lose ammonia (B1221849) gas over time, reducing their effectiveness.[6] |
Problem 2: Guanine O6 Modification and Subsequent Strand Cleavage
Symptoms:
-
Appearance of shorter oligonucleotide fragments (n-1, n-2, etc.) in gel electrophoresis or HPLC analysis.
-
A significant drop in the yield of the full-length product, especially in guanine-rich sequences.
-
Mass spectrometry data indicating depurination events.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Reaction of activated phosphoramidite with the O6 position of guanine. | This side reaction is more prevalent with highly reactive phosphoramidites and can lead to an unstable adduct that results in depurination and chain cleavage.[9][10][11] Ensure that the phosphoramidite and activator solutions are fresh and anhydrous. Minimize the coupling time to what is necessary for efficient reaction. |
| Side reactions with capping activators. | Certain capping activators, like DMAP, have been reported to cause modification at the O6 position of guanine.[12] Consider using N-methylimidazole (NMI) as the capping activator, which has been shown to reduce this side reaction.[13] |
| Use of harsh deprotection conditions. | Prolonged heating in ammonium hydroxide can lead to the conversion of O6-modified guanine to 2,6-diaminopurine.[14] Adhere to the recommended mild deprotection protocols for N2-Pac-dG. |
Experimental Protocols
Protocol 1: UltraMILD Cleavage and Deprotection
This protocol is recommended for oligonucleotides containing base-labile modifications.
-
Cleavage and Deprotection Solution: Prepare a fresh solution of 0.05 M potassium carbonate (K2CO3) in anhydrous methanol.
-
Procedure: a. After synthesis, dry the solid support thoroughly. b. Add the K2CO3/methanol solution to the synthesis column or vessel, ensuring the support is fully submerged. c. Incubate at room temperature for 4 hours. d. Elute the oligonucleotide from the support. e. Neutralize the eluate with a suitable buffer (e.g., TEAA buffer). f. Desalt the oligonucleotide using standard procedures (e.g., ethanol (B145695) precipitation, size-exclusion chromatography).
Protocol 2: Rapid Deprotection with Ammonium Hydroxide
This protocol is suitable for standard DNA oligonucleotides synthesized with N2-Pac-dG.
-
Deprotection Solution: Use fresh, concentrated ammonium hydroxide (28-30%).
-
Procedure: a. After synthesis, dry the solid support. b. Add the concentrated ammonium hydroxide to the synthesis column or vessel. c. Incubate at room temperature for 2 hours. d. Elute the oligonucleotide from the support. e. Evaporate the ammonia to dryness. f. Re-suspend the oligonucleotide in nuclease-free water.
Comparison of Deprotection Conditions for Guanosine Protecting Groups:
| Protecting Group | Reagent | Temperature | Time |
| iPr-Pac-dG (UltraMILD) | 0.05 M K2CO3 in Methanol | Room Temp | 4 hours[1] |
| iPr-Pac-dG (UltraMILD) | Conc. NH4OH | Room Temp | 2 hours[1][2] |
| dmf-dG | Conc. NH4OH | 65°C | 2 hours[6] |
| iBu-dG | Conc. NH4OH | 65°C | 8 hours[6] |
Visualizations
Caption: Standard workflow for oligonucleotide synthesis using N2-Pac-dG phosphoramidite.
Caption: Decision tree for troubleshooting incomplete deprotection of the Pac group.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Modification of guanine bases by nucleoside phosphoramidite reagents during the solid phase synthesis of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modification of guanine bases by nucleoside phosphoramidite reagents during the solid phase synthesis of oligonucleotides | Scilit [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. glenresearch.com [glenresearch.com]
optimization of reaction conditions for N2-Phenoxyacetylguanosine
Welcome to the technical support center for the synthesis and application of N2-Phenoxyacetylguanosine. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the preparation and use of this compound.
Q1: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The acylation of guanosine (B1672433) can be sluggish. Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Suboptimal Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate and yield. However, be cautious as higher temperatures can lead to side product formation.
-
Moisture in Reaction: The presence of water can hydrolyze the acylating agent (e.g., phenoxyacetic anhydride) and reduce its effectiveness. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Base Stoichiometry: The amount of base (e.g., pyridine (B92270), triethylamine) is crucial. Insufficient base will result in a slow or incomplete reaction, while a large excess can sometimes promote side reactions. An empirical optimization of the base equivalents may be necessary.
Q2: I am observing multiple spots on my TLC plate after the reaction, indicating the formation of byproducts. What are these byproducts and how can I minimize them?
A2: The most common byproduct is the diacylated guanosine, where both the N2 and one of the hydroxyl groups of the ribose sugar are acylated. To minimize this:
-
Control Stoichiometry: Carefully control the stoichiometry of the acylating agent. Using a slight excess (e.g., 1.1 to 1.5 equivalents) is often sufficient. A large excess will favor diacylation.
-
Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can increase the selectivity for N-acylation over O-acylation.
-
Choice of Acylating Agent: Using a less reactive acylating agent or a controlled addition of the agent can sometimes improve selectivity.
Q3: During the workup, I am having trouble with the purification of this compound. What is the recommended purification strategy?
A3: Purification is typically achieved via column chromatography on silica (B1680970) gel.
-
Solvent System: A common mobile phase is a gradient of methanol (B129727) in dichloromethane (B109758) (DCM) or chloroform. For example, starting with 100% DCM and gradually increasing the methanol concentration (e.g., up to 10% MeOH).
-
Co-elution: The product can sometimes co-elute with unreacted starting material or byproducts. Fine-tuning the solvent gradient is key. The use of a small amount of acetic acid or triethylamine (B128534) in the mobile phase can sometimes improve peak shape and resolution, depending on the specific impurities.
-
Precipitation/Crystallization: In some cases, the product can be precipitated or crystallized from a suitable solvent system to achieve high purity. This should be explored as an alternative or a final purification step after chromatography.
Q4: Is this compound stable? What are the recommended storage conditions?
A4: this compound is reasonably stable as a solid. However, it is susceptible to hydrolysis, especially under basic or acidic conditions. For long-term storage, it should be kept as a dry solid at -20 °C in a desiccated environment. For short-term storage, 4 °C is acceptable. Solutions of the compound are less stable and should be prepared fresh.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol provides a general guideline. Optimization may be required based on laboratory conditions and reagent purity.
-
Preparation: Dry guanosine under high vacuum for at least 4 hours before use. Ensure all glassware is oven-dried.
-
Reaction Setup: In a round-bottom flask, suspend guanosine (1 equivalent) in anhydrous pyridine.
-
Acylation: Cool the suspension to 0 °C in an ice bath. Add phenoxyacetic anhydride (B1165640) (1.2 equivalents) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of 10:1 DCM:MeOH). The product spot should be less polar than the starting guanosine.
-
Workup: Once the reaction is complete, quench the reaction by adding cold water. Evaporate the pyridine under reduced pressure.
-
Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
The following table summarizes typical reaction parameters and their impact on the synthesis of this compound. This data is compiled from various literature sources and should be used as a starting point for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome/Remarks |
| Solvent | Anhydrous Pyridine | Anhydrous DMF | Acetonitrile | Pyridine often acts as both solvent and base. DMF can be an alternative for solubility. |
| Acylating Agent | Phenoxyacetic Anhydride | Phenoxyacetyl Chloride | - | Anhydride is generally preferred as it produces less corrosive byproducts. |
| Equivalents of Acylating Agent | 1.1 - 1.5 eq | 1.5 - 2.0 eq | > 2.0 eq | Higher equivalents can increase the rate but may lead to more diacylated byproduct. |
| Base | Pyridine (as solvent) | Triethylamine (2-3 eq) | DIPEA (2-3 eq) | The choice of base can influence reaction rate and side product formation. |
| Temperature | 0 °C to RT | RT | 40 - 50 °C | Lower temperatures favor selectivity for N-acylation. Higher temperatures can speed up the reaction but may increase byproduct formation. |
| Reaction Time | 12 - 24 hours | 4 - 8 hours | > 24 hours | Reaction time should be optimized by monitoring with TLC. |
| Typical Yield | 60 - 80% | 40 - 60% | > 80% | Yields are highly dependent on the specific conditions and purification efficiency. |
Visual Guides
The following diagrams illustrate key workflows and relationships relevant to the synthesis and application of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis optimization.
addressing poor yield in N2-Phenoxyacetylguanosine-containing oligonucleotide synthesis
Technical Support Center: N2-Phenoxyacetylguanosine Oligonucleotide Synthesis
This technical support center provides troubleshooting guidance for researchers encountering poor yields during the synthesis of oligonucleotides containing this compound (Pac-dG).
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using the N2-Phenoxyacetyl (Pac) protecting group for guanosine?
A1: The N2-Phenoxyacetyl (Pac) protecting group is favored for its lability under milder basic conditions compared to traditional protecting groups like isobutyryl (iBu). This allows for faster deprotection and is particularly useful for the synthesis of oligonucleotides containing sensitive modifications that cannot withstand harsh deprotection conditions.[1][2] The Pac group, along with phenoxyacetyl on adenine (B156593) (Pac-dA) and acetyl on cytosine (Ac-dC), is part of the "UltraMILD" monomer set, enabling deprotection with potassium carbonate in methanol.[3]
Q2: What are the common causes of low yield in oligonucleotide synthesis?
A2: Low yields in oligonucleotide synthesis can stem from several factors, including:
-
Inefficient Coupling: Suboptimal coupling efficiency at each step leads to a significant decrease in the final yield of the full-length product.[4] This can be caused by moisture in reagents or on the synthesizer lines.
-
Incomplete Deprotection: Residual protecting groups on the nucleobases can lead to purification difficulties and an overall lower yield of the desired product.
-
Side Reactions: Undesired chemical modifications during synthesis or deprotection can result in a heterogeneous product mixture and loss of the target oligonucleotide.
-
Degradation of the Oligonucleotide: Some oligonucleotides, especially those with sensitive modifications, can degrade under harsh deprotection conditions.
Q3: When should I choose Pac-dG over other guanosine-protecting groups like isobutyryl (iBu-dG) or dimethylformamidine (dmf-dG)?
A3:
-
Use Pac-dG when your oligonucleotide contains base-sensitive modifications or dyes that would be degraded by the harsher conditions required to remove iBu-dG.[1] It is also ideal for "UltraMILD" deprotection protocols.[3]
-
Use iBu-dG for standard DNA synthesis where no sensitive groups are present. It is more resistant to hydrolysis, and its removal is often the rate-determining step in deprotection with ammonium (B1175870) hydroxide (B78521).[5]
-
Use dmf-dG for "UltraFAST" deprotection protocols using AMA (ammonium hydroxide/methylamine) solution, which allows for very rapid deprotection (5-10 minutes at 65°C).[1][3]
Troubleshooting Guide
Issue 1: Low crude yield of the full-length oligonucleotide.
This is often attributed to poor coupling efficiency during the synthesis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Moisture in Reagents/Lines | 1. Use anhydrous acetonitrile (B52724) (<30 ppm water).2. Ensure phosphoramidite (B1245037) solutions are fresh and dry.3. Purge synthesizer lines with dry argon or helium. | Increased coupling efficiency, leading to a higher yield of full-length product. |
| Suboptimal Coupling Time | For sterically hindered monomers or long sequences, increase the coupling time. A standard coupling time for 2'-deoxynucleoside phosphoramidites is about 20 seconds, while more hindered ribonucleoside phosphoramidites may require 5-15 minutes. | Improved incorporation of the phosphoramidite at each step. |
| Degraded Phosphoramidite | Use fresh, high-quality this compound phosphoramidite. Store it under anhydrous conditions. | Consistent and high coupling efficiency throughout the synthesis. |
Issue 2: Presence of n-1 and other failure sequences in the final product.
This indicates a problem with either the coupling or capping steps.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Coupling | Refer to the troubleshooting steps for "Issue 1". | A higher percentage of full-length product and a reduction in n-1 sequences. |
| Inefficient Capping | 1. Ensure capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and active.2. Consider using a phosphoramidite-based capping reagent like UniCap Phosphoramidite for more efficient capping.[6] | Unreacted 5'-hydroxyl groups are effectively blocked, preventing the formation of n-1 deletions in subsequent cycles. |
| Undesired N-acetylation | When using fast-deprotecting phosphoramidites like Pac-dG with ultra-mild deprotection, N-acetylation can occur.[7] Use phenoxyacetic anhydride instead of acetic anhydride in the capping step to prevent this side reaction.[7] | Elimination of N-acetylated oligonucleotide impurities. |
Issue 3: Incomplete deprotection of the N2-Pac group.
Residual Pac groups can complicate purification and analysis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Deprotection Conditions | Select the appropriate deprotection reagent and conditions based on the oligonucleotide's sensitivity. See the "Deprotection Protocols for this compound" table below. | Complete removal of the Pac protecting group. |
| Deprotection Reagent Degradation | Use fresh deprotection solutions (e.g., concentrated ammonium hydroxide, AMA, or potassium carbonate in methanol). | Efficient and complete deprotection. |
| Insufficient Deprotection Time/Temperature | Optimize the deprotection time and temperature according to the chosen protocol. | Full deprotection of the oligonucleotide. |
Data Summary
Table 1: Deprotection Protocols for this compound-Containing Oligonucleotides
| Deprotection Reagent | Temperature | Time | Notes | Reference |
| Concentrated Ammonium Hydroxide | Room Temperature | < 4 hours | A mild and rapid method for Pac-protected groups. | [8] |
| Concentrated Ammonium Hydroxide | 55°C | 1 hour | Standard condition for many protecting groups. | |
| AMA (Ammonium hydroxide/40% Methylamine 1:1) | 65°C | 5-10 minutes | "UltraFAST" deprotection. Requires Ac-dC to avoid side reactions. | [3] |
| 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours (with phenoxyacetic anhydride capping) or Overnight (with acetic anhydride capping) | "UltraMILD" deprotection, suitable for very sensitive oligonucleotides. | [3] |
| Methylamine/t-butylamine (1:1 v/v) | 65°C | < 10 minutes | A rapid alternative for cleavage and deprotection. |
Experimental Protocols
Protocol 1: UltraMILD Deprotection of Pac-dG Oligonucleotides
This protocol is recommended for oligonucleotides containing highly sensitive modifications.
-
Synthesis: Synthesize the oligonucleotide using Pac-dA, Pac-dG, and Ac-dC phosphoramidites. For the capping step, use phenoxyacetic anhydride in Cap A.
-
Cleavage and Deprotection:
-
Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.
-
Add the solution to the solid support containing the synthesized oligonucleotide.
-
Incubate at room temperature for 4 hours.
-
-
Work-up:
-
Neutralize the solution with an appropriate buffer.
-
Proceed with desalting or purification (e.g., HPLC).
-
Protocol 2: UltraFAST Deprotection of Pac-dG Oligonucleotides
This protocol is suitable for rapid deprotection when high sensitivity is not a concern.
-
Synthesis: Synthesize the oligonucleotide using Pac-dG and Ac-dC phosphoramidites.
-
Cleavage and Deprotection:
-
Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.
-
Add the AMA solution to the solid support.
-
Incubate at 65°C for 10 minutes.[3]
-
-
Work-up:
-
Evaporate the AMA solution.
-
Resuspend the oligonucleotide in water for analysis or purification.
-
Visualizations
Troubleshooting Workflow for Poor Oligonucleotide Yield
Caption: A flowchart for troubleshooting poor yield in oligonucleotide synthesis.
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. academic.oup.com [academic.oup.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides - Google Patents [patents.google.com]
strategies to prevent degradation of N2-Phenoxyacetylguanosine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and handling of N2-Phenoxyacetylguanosine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemically modified nucleoside, specifically a derivative of guanosine (B1672433). Its primary application is in the solid-phase synthesis of oligonucleotides, where the phenoxyacetyl (Pac) group serves as a protecting group for the exocyclic amine of guanine (B1146940). This protection prevents unwanted side reactions during the sequential addition of nucleotide building blocks. The Pac group is designed to be stable during the synthesis cycles but readily removable under specific, mild basic conditions after the synthesis is complete.
Q2: What are the main causes of this compound degradation?
The degradation of this compound can be categorized into two types:
-
Unintended Degradation: This occurs prior to its use in synthesis and primarily affects the phosphoramidite (B1245037) form of this compound. The main culprits are hydrolysis due to moisture and oxidation from exposure to air.[1][2][3] Guanosine phosphoramidites are known to be particularly susceptible to degradation in solution.[2][3][4][5]
-
Intended Degradation (Deprotection): This is the planned and necessary removal of the phenoxyacetyl protecting group from the guanine base after oligonucleotide synthesis is complete. This process, also known as deprotection, is intentionally initiated by treating the oligonucleotide with a basic solution.
Q3: How should I store this compound phosphoramidite to prevent degradation?
To ensure the stability and reactivity of this compound phosphoramidite, it is crucial to store it under the following conditions:
-
Temperature: Store at -20°C for long-term storage.[5]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Moisture: Keep in a desiccated environment to protect from hydrolysis. It is highly recommended to handle the solid phosphoramidite in a glove box or to use a dry, inert gas flush when preparing solutions.
Once in solution (typically in anhydrous acetonitrile), the phosphoramidite is significantly less stable and should be used as fresh as possible. Studies have shown that guanosine phosphoramidites can degrade significantly within days when in solution at room temperature.[4][5]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency During Oligonucleotide Synthesis
Low coupling efficiency is a common problem in oligonucleotide synthesis and can often be attributed to the degradation of the phosphoramidite building blocks.
| Potential Cause | Troubleshooting Step | Rationale |
| Degraded this compound Phosphoramidite | 1. Use a fresh bottle of phosphoramidite. 2. If using a previously opened bottle, ensure it was stored correctly (see storage FAQs). 3. Perform a quality check on the phosphoramidite solution using ³¹P NMR or HPLC. | Phosphoramidites, especially dG amidites, are sensitive to moisture and oxidation, leading to hydrolysis and other degradation products that are inactive in the coupling reaction.[2][3] |
| Presence of Moisture in Reagents or Lines | 1. Use anhydrous acetonitrile (B52724) (<30 ppm water) for all solutions.[6] 2. Ensure the synthesizer lines are dry, especially after periods of inactivity. 3. Store activator and other reagents over molecular sieves. | Water reacts with the activated phosphoramidite, leading to the formation of the H-phosphonate, which terminates the growing oligonucleotide chain.[6] |
| Suboptimal Activator | 1. Use a fresh solution of the appropriate activator (e.g., DCI, ETT). 2. Ensure the activator concentration is correct for your synthesizer and protocol. | The activator is crucial for the protonation of the diisopropylamino group of the phosphoramidite, enabling the nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide. |
| Instrument or Fluidics Issues | 1. Check for leaks or blockages in the synthesizer's fluidics system. 2. Verify that the correct volumes of reagents are being delivered to the synthesis column. | Mechanical issues can prevent the necessary reagents from reaching the solid support in the correct amounts and at the right time. |
Issue 2: Incomplete Deprotection (Removal of the Phenoxyacetyl Group)
After synthesis, the phenoxyacetyl group must be completely removed to yield a functional oligonucleotide. Incomplete deprotection can lead to modified guanine bases in the final product.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Deprotection Reagent or Conditions | 1. Select a deprotection method compatible with other modifications on your oligonucleotide. 2. Ensure the deprotection solution is fresh and at the correct concentration. | The lability of the phenoxyacetyl group allows for milder deprotection conditions compared to more traditional protecting groups like isobutyryl. However, the conditions must still be sufficient for complete removal. |
| Insufficient Deprotection Time or Temperature | 1. Adhere to the recommended deprotection times and temperatures for the chosen method (see Experimental Protocols). 2. For complex or sterically hindered sequences, consider extending the deprotection time. | The rate of deprotection is dependent on time, temperature, and the specific deprotection reagent used. |
| Degraded Deprotection Reagent | 1. Use freshly prepared deprotection solutions. For example, concentrated ammonium (B1175870) hydroxide (B78521) should be stored in the refrigerator and used within a week of opening. | The effectiveness of basic solutions like ammonium hydroxide can decrease over time due to the loss of ammonia (B1221849) gas. |
Experimental Protocols
Protocol 1: Quality Assessment of this compound Phosphoramidite by HPLC
This protocol allows for the assessment of the purity of the phosphoramidite and the detection of degradation products.
Methodology:
-
Sample Preparation:
-
Carefully dissolve a small amount of the this compound phosphoramidite in anhydrous acetonitrile to a final concentration of approximately 1 mg/mL.
-
Perform all handling under an inert atmosphere to prevent further degradation.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient suitable for separating the phosphoramidite from its potential degradation products (e.g., H-phosphonate, phosphonate). A typical gradient might be from 40% to 98% B over 15-20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 260 nm.
-
-
Data Analysis:
-
The pure phosphoramidite will appear as two peaks corresponding to the two diastereomers.
-
Degradation products, such as the hydrolyzed H-phosphonate, will typically elute earlier.
-
Calculate the purity by integrating the peak areas. A purity of ≥98% is generally required for successful oligonucleotide synthesis.[7]
-
Protocol 2: Deprotection of Oligonucleotides with this compound
Below are common methods for the removal of the phenoxyacetyl protecting group. The choice of method depends on the presence of other sensitive groups on the oligonucleotide.
Method A: Ammonium Hydroxide Deprotection
-
Reagent: Concentrated ammonium hydroxide (28-30%).
-
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add the concentrated ammonium hydroxide solution to completely submerge the support.
-
Incubate at room temperature for 2-4 hours or at 55°C for 1 hour.
-
After incubation, carefully remove the supernatant containing the cleaved and deprotected oligonucleotide.
-
Dry the oligonucleotide solution using a speed vacuum concentrator.
-
Method B: Ultra-Mild Deprotection with Potassium Carbonate in Methanol
This method is suitable for oligonucleotides containing very base-labile modifications.
-
Reagent: 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol.
-
Procedure:
-
Transfer the solid support to a screw-cap vial.
-
Add the potassium carbonate solution.
-
Incubate at room temperature for 4-6 hours.
-
Neutralize the solution by adding a suitable buffer (e.g., TEAA).
-
Remove the supernatant and proceed with purification.
-
Visualizations
Caption: A flowchart of the key stages in oligonucleotide synthesis.
Caption: A decision tree for troubleshooting low coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. usp.org [usp.org]
Technical Support Center: N2-Phenoxyacetylguanosine Phosphoramidite Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N2-Phenoxyacetylguanosine (Pac-dG) phosphoramidite (B1245037). The following information addresses common stability issues encountered during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound phosphoramidite degrading?
A1: this compound (Pac-dG) phosphoramidite, like other deoxyguanosine (dG) phosphoramidites, is susceptible to two primary degradation pathways:
-
Hydrolysis: Reaction with water, even trace amounts in solvents or on the synthesizer, leads to the formation of the corresponding H-phosphonate and other byproducts. This process is known to be autocatalytic for dG phosphoramidites, meaning the phosphoramidite itself can accelerate this degradation.[1][2][3][4]
-
Oxidation: Exposure to air can oxidize the phosphorus (III) center to a phosphorus (V) species, rendering the phosphoramidite inactive for oligonucleotide synthesis.
The phenoxyacetyl (Pac) protecting group, while facilitating rapid deprotection of the final oligonucleotide, makes the phosphoramidite more labile compared to other protecting groups like isobutyryl (iBu) or dimethylformamidine (dmf).[3]
Q2: How can I detect degradation of my Pac-dG phosphoramidite?
A2: Degradation can be monitored using two primary analytical techniques:
-
³¹P NMR Spectroscopy: This is a direct method to observe the phosphorus-containing species in your sample. The intact phosphoramidite will have a characteristic signal in the P(III) region (typically around 148-150 ppm). Degradation products, such as H-phosphonates and other P(V) species, will appear as distinct signals in other regions of the spectrum.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates the phosphoramidite from its impurities. Degradation will manifest as a decrease in the area of the main phosphoramidite peak and the appearance of new peaks corresponding to degradation products.
Q3: What are the ideal storage and handling conditions for Pac-dG phosphoramidite?
A3: To minimize degradation, strictly adhere to the following conditions:
-
Storage: Store the solid phosphoramidite at -20°C under an inert atmosphere (argon or nitrogen).
-
Handling:
-
Always handle the phosphoramidite under an inert atmosphere.
-
Use anhydrous acetonitrile (B52724) (less than 30 ppm water) for dissolution.
-
Prepare solutions fresh before use on the synthesizer.
-
Avoid prolonged storage of phosphoramidite solutions, even at low temperatures.
-
Q4: How does the stability of Pac-dG compare to other guanosine (B1672433) phosphoramidites?
A4: The stability of dG phosphoramidites is highly dependent on the N2-protecting group. The general order of stability is:
Dimethylformamidine (dmf) > Isobutyryl (iBu) > Phenoxyacetyl (Pac) / tert-butyl-phenoxyacetyl (tac) [3]
The Pac group is designed for rapid deprotection, which inherently makes the phosphoramidite more susceptible to degradation in solution.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low coupling efficiency for guanosine residues | Degradation of Pac-dG phosphoramidite solution. | - Prepare a fresh solution of Pac-dG phosphoramidite in anhydrous acetonitrile.- Verify the water content of your acetonitrile.- Check for leaks in the reagent lines of your synthesizer that could introduce moisture or air.- Analyze the phosphoramidite solution by ³¹P NMR or HPLC to confirm its purity. |
| Appearance of unexpected peaks in HPLC analysis of crude oligonucleotide | Use of degraded Pac-dG phosphoramidite. | - Discard the old phosphoramidite solution and prepare a fresh one.- Review your phosphoramidite handling and storage procedures to ensure anhydrous and anaerobic conditions are maintained. |
| Presence of H-phosphonate peaks in ³¹P NMR of the phosphoramidite | Hydrolysis due to exposure to moisture. | - Ensure all solvents and reagents are anhydrous.- Purge reagent bottles and synthesizer lines with dry argon or nitrogen.- Minimize the time the solid phosphoramidite is exposed to the atmosphere during weighing and dissolution. |
| Signal observed in the P(V) region of the ³¹P NMR spectrum | Oxidation of the phosphoramidite. | - Use fresh, high-quality anhydrous solvents.- Ensure a continuous inert gas blanket during storage and handling.- Check for and eliminate any potential sources of air leaks in your synthesis setup. |
Data Presentation
Table 1: Comparative Stability of dG Phosphoramidites in Solution
The following table summarizes the relative stability of dG phosphoramidites with different N2-protecting groups when dissolved in propylene (B89431) carbonate containing water (0.4M). Data is extrapolated from graphical representations in Hargreaves et al. (2015).[3]
| Protecting Group | Approximate % Degradation after 20 hours | Approximate % Degradation after 40 hours |
| dmf | < 5% | < 10% |
| iBu | ~20% | ~35% |
| tac * | ~40% | ~65% |
*tert-butyl-phenoxyacetyl is a close structural analog of phenoxyacetyl and is expected to have similar stability.
Experimental Protocols
Protocol 1: ³¹P NMR Analysis of this compound Phosphoramidite
-
Sample Preparation:
-
Under an inert atmosphere (in a glovebox or using a Schlenk line), accurately weigh approximately 10-20 mg of the this compound phosphoramidite into a clean, dry NMR tube.
-
Add approximately 0.6 mL of anhydrous deuterated acetonitrile (CD₃CN) or deuterated chloroform (B151607) (CDCl₃) to the NMR tube.
-
Cap the NMR tube securely.
-
Gently agitate the tube to ensure complete dissolution.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 128 or 256 scans).
-
Set the spectral width to cover the expected chemical shift range for phosphoramidites and their degradation products (e.g., from -20 ppm to 200 ppm).
-
The main peak for the intact phosphoramidite should appear as a singlet (or a pair of singlets for diastereomers) in the region of approximately 148-150 ppm.
-
Signals corresponding to H-phosphonate byproducts typically appear around 0-10 ppm, while other P(V) oxidation products can appear in a broader downfield region.
-
Protocol 2: RP-HPLC Analysis of this compound Phosphoramidite Purity
-
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution:
-
A typical gradient would be from 50% to 100% Mobile Phase B over 20-30 minutes. The exact gradient should be optimized for your specific column and system.
-
Flow rate: 1.0 mL/min.
-
Detection wavelength: 260 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of the phosphoramidite in anhydrous acetonitrile at a concentration of 1 mg/mL.
-
Perform dilutions as necessary to fall within the linear range of the detector.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
The intact phosphoramidite will typically elute as a major peak (or a closely eluting pair of diastereomers).
-
Degradation products will appear as separate, usually more polar (earlier eluting), peaks.
-
Purity can be estimated by calculating the peak area percentage of the main phosphoramidite peak relative to the total peak area.
-
Visualizations
Caption: Degradation pathways of this compound phosphoramidite.
Caption: Troubleshooting workflow for low coupling efficiency.
References
Technical Support Center: Purification of N2-Phenoxyacetylguanosine Modified Oligonucleotides
Welcome to the technical support center for the purification of N2-Phenoxyacetylguanosine (Pac-G) modified oligonucleotides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound modified oligos?
A1: Common impurities in oligonucleotide synthesis include deletion sequences (n-1, n-2, etc.), also known as shortmers, which arise from incomplete coupling reactions during synthesis.[] Other impurities can include sequences with failed modifications, by-products from deprotection steps, and small molecules used in the synthesis process. Specifically for Pac-G modified oligos, incomplete removal of the phenoxyacetyl protecting group can lead to a heterogeneous final product.
Q2: Which purification method is most suitable for this compound modified oligos?
A2: The choice of purification method depends on the length of the oligonucleotide, the desired purity, and the intended downstream application.[2][3]
-
High-Performance Liquid Chromatography (HPLC) , particularly Ion-Pair Reversed-Phase (IP-RP) HPLC, is often the method of choice for modified oligonucleotides due to its high resolution.[4][5] It is effective at separating the desired full-length product from shorter failure sequences and other impurities.[4]
-
Polyacrylamide Gel Electrophoresis (PAGE) offers excellent size resolution and can yield very high purity products (>95%), making it suitable for applications requiring highly pure oligos.[6] However, yields can be lower compared to HPLC, and the process is more complex.[6]
-
Solid-Phase Extraction (SPE) is a useful technique for sample cleanup and desalting, and can be used as a preliminary purification step before HPLC or for applications where desalting is sufficient.[7]
Q3: How does the this compound modification affect the purification process?
A3: The phenoxyacetyl group is relatively hydrophobic, which can influence the retention behavior of the modified oligonucleotide during reversed-phase HPLC.[8] This increased hydrophobicity can sometimes be advantageous, aiding in the separation of the modified oligo from unmodified failure sequences. However, it's crucial to optimize the HPLC gradient to ensure proper separation. Additionally, the conditions for the removal of the Pac group must be carefully controlled to avoid side reactions or incomplete deprotection, which would complicate the purification profile.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of this compound modified oligonucleotides using HPLC, PAGE, and SPE.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Broad or Tailing Peaks) | Secondary structure formation in the oligonucleotide. | Increase the column temperature (e.g., to 60°C) to denature secondary structures.[5] |
| Non-specific adsorption to metal surfaces of the HPLC system. | Use a system with inert column hardware or passivate the system. Adding metal chelators to the mobile phase can also help. | |
| Poor Resolution Between Full-Length Product and Impurities (e.g., n-1) | Suboptimal mobile phase conditions or gradient. | Optimize the ion-pairing reagent concentration and the organic solvent gradient. A shallower gradient can improve resolution.[4][8] |
| Inappropriate column chemistry for the modification. | For hydrophobic modifications, a C18 or C8 column is typically used. Experiment with different column chemistries if resolution is poor.[5] | |
| Low Recovery of the Oligonucleotide | Precipitation of the oligonucleotide in the mobile phase. | Ensure the aqueous content in the mobile phase is sufficient to maintain solubility, especially for highly modified or hydrophobic oligos.[9] |
| Irreversible adsorption to the column. | Ensure the mobile phase pH is appropriate for the oligonucleotide and the column chemistry. | |
| Presence of Unexpected Peaks | Incomplete deprotection of the Pac-G or other protecting groups. | Review the deprotection protocol, ensuring sufficient time, temperature, and reagent concentration. Analyze the unexpected peaks by mass spectrometry to identify the species. |
| Degradation of the oligonucleotide during purification. | Avoid harsh pH conditions and excessively high temperatures. Ensure mobile phases are freshly prepared. |
Polyacrylamide Gel Electrophoresis (PAGE) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Bands are Smeared or Not Sharp | Gel polymerization issues. | Ensure fresh ammonium (B1175870) persulfate (APS) and TEMED are used for gel polymerization. Allow the gel to polymerize completely. |
| High salt concentration in the sample. | Desalt the crude oligonucleotide sample before loading it onto the gel. | |
| Difficulty in Eluting the Oligonucleotide from the Gel Slice | Inefficient diffusion of the oligonucleotide from the gel matrix. | Crush the gel slice thoroughly to increase the surface area for diffusion. Increase the elution time and temperature. |
| Low Purity of the Final Product | Contamination from the gel or elution buffer. | Use high-purity reagents for gel preparation and elution. Filter the elution buffer. |
| Co-elution of closely migrating impurities. | Ensure the gel percentage is appropriate for the size of the oligonucleotide to maximize resolution. |
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of the Oligonucleotide | Inadequate conditioning of the SPE cartridge. | Ensure the cartridge is properly conditioned with the recommended solvents to activate the stationary phase. |
| Sample breakthrough during loading. | Do not exceed the binding capacity of the cartridge. Load the sample slowly and evenly. | |
| Inappropriate wash or elution solvents. | Optimize the wash steps to remove impurities without eluting the target oligonucleotide. Use an elution solvent strong enough to desorb the product completely.[10] | |
| Presence of Impurities in the Eluate | Insufficient washing of the cartridge. | Increase the volume or strength of the wash solution to effectively remove non-specifically bound impurities. |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Purification
-
Column: C18 reversed-phase column suitable for oligonucleotide separation (e.g., 5 µm particle size, 100-300 Å pore size).
-
Mobile Phase A: 100 mM Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: 100 mM TEAA in 50% acetonitrile/water.
-
Gradient: A linear gradient from 10% to 70% Mobile Phase B over 30-40 minutes. The optimal gradient will depend on the length and sequence of the oligonucleotide and should be optimized empirically.
-
Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Temperature: 60°C to minimize secondary structures.[5]
-
Detection: UV absorbance at 260 nm.
-
Procedure: a. Dissolve the crude, deprotected oligonucleotide in Mobile Phase A. b. Inject the sample onto the equilibrated HPLC column. c. Run the gradient and collect fractions corresponding to the main peak (full-length product). d. Analyze the collected fractions for purity by analytical HPLC and mass spectrometry. e. Pool the pure fractions and lyophilize.
Protocol 2: Denaturing PAGE Purification
-
Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 12-20% acrylamide) containing 7M urea. The gel percentage should be chosen based on the size of the oligonucleotide.
-
Sample Preparation: Dissolve the crude oligonucleotide in a loading buffer containing formamide (B127407) and a tracking dye.
-
Electrophoresis: a. Pre-run the gel to equilibrate the temperature. b. Load the sample into the wells. c. Run the gel at a constant power until the tracking dye has migrated to the desired position.
-
Visualization and Excision: a. Visualize the bands using UV shadowing on a fluorescent TLC plate. b. Carefully excise the band corresponding to the full-length product.
-
Elution: a. Crush the excised gel slice and place it in an elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA). b. Incubate overnight at 37°C with gentle agitation.
-
Recovery: a. Separate the supernatant from the gel fragments. b. Desalt the eluted oligonucleotide using a C18 cartridge or ethanol (B145695) precipitation. c. Lyophilize the purified product.
Visualizations
References
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 4. gb.gilson.com [gb.gilson.com]
- 5. atdbio.com [atdbio.com]
- 6. labcluster.com [labcluster.com]
- 7. Oligonucleotides Isolation and Separation—A Review on Adsorbent Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of nucleotide hydrophobicity on oligonucleotides separation in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Sample Prep Tech Tip: Oligonucleotides | Phenomenex [phenomenex.com]
optimizing activator concentration for N2-Phenoxyacetylguanosine coupling
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the activator concentration in N2-phenoxyacetylguanosine phosphoramidite (B1245037) coupling reactions, a critical step in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the function of an activator in this compound coupling?
In phosphoramidite chemistry, the activator is a crucial reagent that enables the coupling of a phosphoramidite monomer, such as this compound, to the free 5'-hydroxyl group of the growing oligonucleotide chain.[1] The activator, typically a mild acid, protonates the nitrogen atom of the phosphoramidite, transforming it into a highly reactive intermediate.[2] This activated species is then susceptible to nucleophilic attack by the 5'-hydroxyl group, leading to the formation of a phosphite (B83602) triester linkage.[]
Q2: Which activators are commonly used for guanosine (B1672433) phosphoramidites?
Several activators are used for phosphoramidite coupling, each with different levels of reactivity and acidity. Common choices include:
-
1H-Tetrazole: A traditional and widely used activator.[4]
-
5-Ethylthio-1H-tetrazole (ETT): A more reactive activator than 1H-tetrazole, often preferred for sterically hindered couplings, such as in RNA synthesis.[1][4]
-
5-Benzylthio-1H-tetrazole (BTT): Similar to ETT, BTT is a highly efficient activator.[4]
-
4,5-Dicyanoimidazole (DCI): A non-hygroscopic and highly effective activator known for driving couplings to completion, even with challenging monomers.[4][5] It is less acidic than tetrazole derivatives, which can help minimize side reactions like depurination.[2]
Q3: What is a typical starting concentration for an activator?
The optimal concentration can vary depending on the specific activator, the synthesizer, and the scale of the synthesis. However, a common starting point for many activators is a 0.25 M solution in anhydrous acetonitrile (B52724). For instance, a 0.25 M solution of 5-(benzylmercapto)-1H-tetrazol has been shown to produce high coupling yields (>99%).[5] Some protocols may use concentrations up to 1.0 M for highly efficient activators like DCI, especially when trying to reduce the excess of phosphoramidite monomer.[6]
Troubleshooting Guide
Problem: Low Coupling Efficiency
Low coupling efficiency is a primary cause of poor yield and the generation of truncated sequences in oligonucleotide synthesis.[7]
Q4: My coupling efficiency is low. What are the first things I should check?
-
Reagent Quality: Ensure all reagents, especially the phosphoramidite, activator, and acetonitrile, are fresh and strictly anhydrous.[2][7] Moisture is a major inhibitor of coupling as it reacts with the activated phosphoramidite.[2][8]
-
Activator Concentration and Integrity: Verify that the activator is at the correct concentration and has not precipitated out of solution, which can happen with less soluble activators like 1H-tetrazole, especially in colder conditions.[9]
-
Reagent Delivery: Check the synthesizer's fluidics to ensure that the correct volumes of both phosphoramidite and activator are being delivered to the synthesis column without leaks or blockages.[7]
Q5: Could the activator itself be causing low efficiency?
Yes. If you are using a standard activator like 1H-tetrazole for a sterically demanding coupling (like those in RNA synthesis), it may not be reactive enough.[9] Consider switching to a more potent activator such as ETT, BTT, or DCI to improve efficiency.[1][4]
Q6: How does activator concentration affect coupling efficiency?
While a sufficient concentration is necessary to drive the reaction, an excessively high concentration does not always lead to better results and can sometimes contribute to side reactions. It's crucial to find the optimal balance. An optimization experiment, where the activator concentration is varied while keeping the phosphoramidite concentration constant, is the best approach to determine the ideal conditions for your specific system.
Problem: Formation of Side Products
Side reactions can lead to impurities that are difficult to separate from the desired full-length oligonucleotide.
Q7: I'm observing n+1 peaks in my analysis, suggesting double coupling. Can the activator be the cause?
Yes, highly acidic activators can prematurely remove the 5'-DMT protecting group from the phosphoramidite monomer before it is coupled to the chain. This prematurely deprotected monomer can then react with another activated monomer, forming a dimer that gets incorporated, leading to an n+1 impurity.[2] Guanosine is particularly susceptible to this side reaction.[2]
Q8: How can I minimize activator-induced side reactions like depurination?
Depurination, the cleavage of the bond between the purine (B94841) base (adenine or guanosine) and the sugar, can be caused by excessive acid exposure.[2] While the deblocking step is the primary source of acid, highly acidic activators can contribute. To minimize this:
-
Avoid overly acidic activators if depurination is a concern. DCI, with a higher pKa (less acidic) than tetrazole derivatives, is a good alternative.[2]
-
Use base-protecting groups that offer more stability against acid-catalyzed depurination, such as the dimethylformamidine (dmf) group for guanosine.[2]
Activator Properties and Starting Concentrations
The table below summarizes key properties of common activators used in phosphoramidite coupling.
| Activator | Abbreviation | Typical Concentration | pKa | Key Characteristics |
| 1H-Tetrazole | --- | 0.45 M - 0.5 M | ~4.9 | Standard, but has low solubility in acetonitrile.[9] |
| 5-Ethylthio-1H-tetrazole | ETT | 0.25 M - 0.6 M | 4.3 | More reactive and soluble than 1H-tetrazole; good for RNA synthesis.[2][4] |
| 5-Benzylthio-1H-tetrazole | BTT | 0.25 M - 0.3 M | 4.1 | Highly reactive, but its acidity can promote side reactions.[2][4] |
| 4,5-Dicyanoimidazole | DCI | 0.25 M - 1.0 M | 5.2 | Strong, non-hygroscopic activator; less acidic, reducing risk of depurination.[2][4][6] |
Experimental Protocols
Protocol 1: General Phosphoramidite Coupling Cycle
This protocol outlines the four main steps in a standard automated oligonucleotide synthesis cycle.
Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.
Protocol 2: Workflow for Optimizing Activator Concentration
This protocol provides a systematic approach to identifying the optimal activator concentration for your specific synthesis conditions.
-
Preparation:
-
Ensure all reagents (this compound phosphoramidite, activator, anhydrous acetonitrile) are fresh and of high quality.[7]
-
Prepare several stock solutions of the chosen activator (e.g., DCI) in anhydrous acetonitrile at varying concentrations (e.g., 0.1 M, 0.25 M, 0.5 M, 0.75 M).
-
-
Synthesis:
-
Set up parallel syntheses of a short, test oligonucleotide.
-
For each synthesis, use a different activator concentration while keeping all other parameters (e.g., phosphoramidite concentration, coupling time, temperature) constant. A phosphoramidite-to-activator ratio of 3:4 has been suggested as a good starting point.[10]
-
-
Analysis:
-
After synthesis, cleave and deprotect the oligonucleotides.
-
Analyze the crude product from each reaction using methods like denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC to assess the yield of the full-length product versus truncated sequences.[7]
-
Calculate the average stepwise coupling yield for each concentration.
-
-
Optimization:
-
Compare the results to identify the activator concentration that provides the highest coupling efficiency with the fewest side products.
-
If necessary, perform a second round of optimization using a narrower range of concentrations around the initial optimum.
-
Caption: Workflow for the systematic optimization of activator concentration.
References
- 1. alfachemic.com [alfachemic.com]
- 2. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. sierrabio.com [sierrabio.com]
Validation & Comparative
Mass Spectrometry: The Gold Standard for Validating N2-Phenoxyacetylguanosine Incorporation
A comprehensive guide for researchers, scientists, and drug development professionals on the robust validation of N2-Phenoxyacetylguanosine incorporation using mass spectrometry, with a comparative overview of alternative methods.
The covalent modification of nucleic acids, such as the incorporation of this compound, is a critical area of study in drug development and molecular biology. Validating the presence and quantity of such adducts is paramount for understanding mechanisms of action, efficacy, and potential genotoxicity. Among the analytical techniques available, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the definitive method for the sensitive and specific identification and quantification of these modifications.
Comparative Analysis of Validation Methods
While several techniques exist for the detection of DNA and RNA adducts, they vary significantly in their specificity, sensitivity, and the level of structural information they provide. Mass spectrometry, particularly LC-MS/MS, offers unparalleled advantages in the definitive validation of this compound incorporation.
| Method | Principle | Advantages | Limitations |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of enzymatically digested nucleosides by LC followed by mass-based detection and fragmentation for structural confirmation. | High specificity and sensitivity.[1] Provides definitive structural confirmation.[2] Capable of quantifying adduct levels.[3][4] | Requires specialized instrumentation. Potential for ion suppression from complex biological matrices. |
| 32P-Postlabeling | Enzymatic digestion of adducted DNA, enrichment of adducts, and labeling with 32P-ATP for detection by chromatography. | High sensitivity. Does not require prior knowledge of the adduct structure. | Lacks structural specificity.[5] Can be prone to artifacts. Provides relative, not absolute, quantification. |
| Immunoassays (ELISA, etc.) | Use of antibodies specific to the DNA adduct for detection and quantification. | High throughput. Relatively inexpensive. | Prone to cross-reactivity with structurally similar compounds.[5] Does not provide structural confirmation. Antibody availability can be a limiting factor. |
| Fluorescence Spectroscopy | Detection based on the intrinsic fluorescence of the adduct or a fluorescent tag. | Can be highly sensitive if the adduct is fluorescent. | Limited to fluorescent adducts. Lacks the structural specificity of mass spectrometry. |
Mass Spectrometry Workflow for this compound Validation
The following diagram illustrates the typical workflow for the validation of this compound incorporation in a biological sample using LC-MS/MS.
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the mass spectrometric validation of N2-modified guanosine (B1672433) adducts, which are adaptable for this compound.
DNA Extraction and Enzymatic Hydrolysis
This protocol is foundational for preparing DNA samples for mass spectrometry analysis.
Materials:
-
DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
Nuclease P1
-
Alkaline Phosphatase
-
Phosphodiesterase I
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 7.0)
Protocol:
-
Isolate genomic DNA from cells or tissues using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted DNA using a UV-Vis spectrophotometer.
-
To 20 µg of DNA, add an appropriate amount of an isotopically labeled internal standard for this compound (if available).
-
Add nuclease P1 to the DNA sample in an ammonium acetate buffer and incubate at 37°C for 2 hours.
-
Add alkaline phosphatase and phosphodiesterase I to the mixture and continue the incubation at 37°C for another 2 hours.[3]
-
The resulting mixture of 2'-deoxynucleosides is then subjected to cleanup.
Solid-Phase Extraction (SPE) Cleanup
SPE is a critical step to remove salts and other contaminants that can interfere with mass spectrometry analysis.
Materials:
-
C18 SPE cartridge
-
Water (LC-MS grade)
-
Vacuum manifold
Protocol:
-
Condition the C18 SPE cartridge by washing with methanol followed by water.
-
Load the enzymatic digest onto the conditioned cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the deoxynucleosides, including the this compound adduct, with methanol.
-
Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol outlines the instrumental analysis for the detection and quantification of the target adduct.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole or high-resolution Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Conditions (Example for N2-alkyl-dG):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over a specified time to ensure separation of the adduct from the canonical nucleosides.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)
-
Precursor Ion: The [M+H]+ ion of this compound.
-
Product Ion(s): Specific fragment ions characteristic of this compound, typically including the protonated guanine (B1146940) base with the phenoxyacetyl modification. The neutral loss of the deoxyribose moiety (116 Da) is a common fragmentation pathway for nucleoside adducts.[6]
-
Collision Energy: Optimized for the specific precursor-product ion transition.
Quantitative Data Presentation
The following table provides a template for summarizing quantitative data from an LC-MS/MS analysis for this compound incorporation. While specific data for this adduct is not publicly available, the table structure is based on typical results for analogous N2-alkylguanosine adducts.[3]
| Sample ID | Treatment Condition | This compound Level (adducts per 10^6 dG) | Standard Deviation | Limit of Quantitation (LOQ) (adducts per 10^8 bases) |
| Control 1 | Untreated | Not Detected | N/A | 0.5 |
| Control 2 | Vehicle | Not Detected | N/A | 0.5 |
| Treatment 1 | 1 µM Compound X | 15.2 | 1.8 | 0.5 |
| Treatment 2 | 10 µM Compound X | 128.6 | 15.3 | 0.5 |
| Treatment 3 | 50 µM Compound X | 542.1 | 45.7 | 0.5 |
Conclusion
The validation of this compound incorporation is most reliably achieved through the use of mass spectrometry. Its high sensitivity, specificity, and ability to provide definitive structural confirmation make it superior to other available methods. The detailed protocols and workflow presented here provide a robust framework for researchers to accurately identify and quantify this and other nucleic acid modifications, thereby advancing our understanding of their biological roles and significance in drug development.
References
- 1. lcms.cz [lcms.cz]
- 2. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced glycation end products of DNA: quantification of N2-(1-Carboxyethyl)-2'-deoxyguanosine in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multi-DNA Adduct and Abasic Site Quantitation in vivo by Nano-Liquid Chromatography/High-Resolution Orbitrap Tandem Mass Spectrometry: Methodology for Biomonitoring Colorectal DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Purity Validation of N2-Phenoxyacetylguanosine (Pac-G) Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The purity of synthetic oligonucleotides is a critical quality attribute, profoundly impacting their efficacy and safety in therapeutic and diagnostic applications. For oligonucleotides modified with N2-Phenoxyacetylguanosine (Pac-G), a common protecting group for guanosine (B1672433) during solid-phase synthesis, rigorous purity validation is essential to ensure the final product is free from process-related impurities. This guide provides an objective comparison of analytical methodologies for validating the purity of Pac-G modified oligonucleotides against common alternatives, supported by established experimental protocols and data interpretation strategies.
Introduction to Guanosine Protecting Groups and Their Impact on Purity
During oligonucleotide synthesis, the exocyclic amine of guanosine is protected to prevent side reactions. The choice of protecting group influences not only the synthesis efficiency but also the deprotection kinetics and the final impurity profile of the oligonucleotide. Besides Pac-G, other frequently used protecting groups for guanosine include isobutyryl (iBu-G), benzoyl (Bz-G), and dimethylformamidine (dmf-G). The lability of these groups under deprotection conditions can affect the prevalence of specific impurities, such as incompletely deprotected oligonucleotides or those with base modifications.
Core Analytical Techniques for Purity Validation
The primary methods for assessing the purity of modified oligonucleotides are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These techniques can be used individually or, most powerfully, coupled as LC-MS to provide both quantitative purity data and mass confirmation of the target oligonucleotide and its impurities.
Key Purity-Indicating Impurities:
-
Shortmers (n-1, n-2, etc.): Oligonucleotides missing one or more nucleotide units.
-
Longmers (n+1): Oligonucleotides with an additional nucleotide.
-
Incompletely Deprotected Oligonucleotides: Sequences still carrying one or more protecting groups.
-
Base-Modified Oligonucleotides: Alterations to the nucleobases occurring during synthesis or deprotection.
-
Phosphodiester Linkage Modifications: For example, the presence of a phosphodiester (P=O) linkage in a phosphorothioate (B77711) (P=S) backbone.
Comparative Analysis of Purity Validation Methods
The selection of the analytical method is crucial for resolving and accurately quantifying the purity of modified oligonucleotides. The following table summarizes the performance of common HPLC modes for this purpose.
| Analytical Method | Principle of Separation | Resolution of Shortmers/Longmers | Resolution of Protecting Group Impurities | Compatibility with MS | Key Advantages |
| Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Hydrophobicity, with ion-pairing agents neutralizing the negative charge of the phosphate (B84403) backbone. | Good to Excellent | Good, depends on the hydrophobicity of the protecting group. | Yes, with volatile ion-pairing agents like triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP). | High resolution for a wide range of modifications. |
| Anion-Exchange HPLC (AEX-HPLC) | Charge-based separation based on the number of phosphate groups. | Excellent | Poor, as protecting groups have a minor impact on overall charge. | Not directly compatible due to high salt concentrations. | Excellent separation of failure sequences (shortmers). |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning between a hydrophilic stationary phase and a more hydrophobic mobile phase. | Good | Moderate | Yes | An alternative to IP-RP-HPLC, avoiding persistent ion-pairing reagents. |
Experimental Workflows and Protocols
A systematic approach is necessary for the comprehensive purity validation of modified oligonucleotides. The following diagram illustrates a typical experimental workflow.
Figure 1. General workflow for the synthesis and purity validation of modified oligonucleotides.
Detailed Experimental Protocol: IP-RP-UPLC-MS for Purity Analysis
This protocol provides a robust method for the simultaneous purity assessment and mass confirmation of this compound modified oligonucleotides and their alternatives.
1. Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
2. Materials:
-
Column: ACQUITY Premier Oligonucleotide BEH C18 Column, 130Å, 1.7 µm, 2.1 x 50 mm (or equivalent).
-
Mobile Phase A: 15 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in water.
-
Mobile Phase B: 15 mM TEA and 100 mM HFIP in 50:50 Methanol:Water.
-
Sample: Oligonucleotide dissolved in water at a concentration of ~10 µM.
3. UPLC Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 60 °C
-
UV Detection: 260 nm
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: 30-70% B (linear gradient)
-
12-13 min: 70-90% B
-
13-15 min: 90% B
-
15-16 min: 90-30% B
-
16-20 min: 30% B (re-equilibration)
-
4. Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Mass Range: 400-4000 m/z.
-
Data Analysis: Deconvolution of the mass spectrum to obtain the zero-charge mass of the oligonucleotide and its impurities.
Logical Pathway for Impurity Identification
The identification of impurities is a logical process of comparing expected masses with observed masses in the deconvoluted mass spectrum.
Figure 2. Logical diagram for the identification of impurities from LC-MS data.
Conclusion
The purity validation of this compound modified oligonucleotides requires a multi-faceted analytical approach. While Pac-G is a widely used protecting group, its deprotection kinetics can influence the final impurity profile. A thorough comparison with oligonucleotides synthesized using alternative protecting groups like iBu-G, Bz-G, or dmf-G, using high-resolution IP-RP-UPLC-MS, is the most effective strategy for ensuring the highest quality product. The protocols and workflows outlined in this guide provide a framework for researchers to conduct objective and comprehensive purity assessments, ultimately leading to more reliable and effective oligonucleotide-based products.
A Head-to-Head Battle in Automated DNA Synthesis: N²-Phenoxyacetylguanosine (pac-G) vs. N²-Dimethylformamidylguanosine (dmf-G)
For researchers, scientists, and drug development professionals engaged in automated DNA synthesis, the choice of protecting groups for nucleobases is a critical determinant of synthesis efficiency, oligonucleotide purity, and compatibility with sensitive modifications. Among the most pivotal decisions is the selection of the protecting group for guanosine, with N²-phenoxyacetylguanosine (pac-G) and N²-dimethylformamidylguanosine (dmf-G) representing two prominent and distinct strategies. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to inform the selection process for your specific synthesis needs.
At the heart of their differences lies the lability of the protecting group. Pac-G is categorized as an "UltraMILD" protecting group, designed for rapid and gentle deprotection conditions.[1] This makes it ideal for the synthesis of oligonucleotides containing sensitive labels, dyes, or other modifications that would be degraded by harsher deprotection methods.[2] In contrast, dmf-G employs a more robust protecting group that requires stronger deprotection conditions but offers advantages in terms of stability during synthesis and suppression of side reactions like depurination.[3]
Performance Comparison: A Quantitative Overview
While direct head-to-head studies providing precise quantitative comparisons under identical conditions are not extensively published, the performance of pac-G and dmf-G can be evaluated based on established characteristics of phosphoramidite (B1245037) chemistry and data from various sources.
| Performance Metric | N²-Phenoxyacetylguanosine (pac-G) | N²-Dimethylformamidylguanosine (dmf-G) | Key Considerations |
| Coupling Efficiency | Typically >99% | Typically >99% | Both phosphoramidites exhibit high coupling efficiencies, a hallmark of modern phosphoramidite chemistry.[3][4] Factors such as reagent purity, synthesizer maintenance, and protocol optimization are more likely to influence coupling efficiency than the choice between pac-G and dmf-G. |
| Deprotection Conditions | Ultra-mild: 0.05M Potassium Carbonate in Methanol (4h, RT) or NH₄OH (2h, RT)[1][2] | Standard/Fast: NH₄OH (e.g., 4h at 55°C) or AMA (NH₄OH/40% Methylamine (B109427), 1:1) (5-10 min, 65°C)[2] | The choice of deprotection is the most significant differentiator. Pac-G's mild conditions preserve sensitive moieties, while dmf-G allows for much faster deprotection with AMA.[2] |
| Oligonucleotide Yield | High, comparable to standard phosphoramidites. | High, comparable to standard phosphoramidites. | Overall yield is heavily dependent on coupling efficiency across all cycles. With both offering >99% efficiency, the final yields are expected to be similar for standard oligonucleotides. |
| Oligonucleotide Purity | High, especially for modified oligonucleotides due to gentle deprotection. | High for standard oligonucleotides. The more robust nature of the dmf group can prevent side reactions during synthesis. | Purity is influenced by the completeness of deprotection and the prevention of side reactions. Pac-G excels where mild deprotection is paramount, while dmf-G's stability can lead to cleaner synthesis of unmodified sequences. |
| Compatibility with Sensitive Modifications | Excellent | Limited | Pac-G is the preferred choice for incorporating base-labile modifications, such as certain fluorescent dyes and quenchers.[2] |
| Potential Side Reactions | Possibility of acetate (B1210297) exchange if standard capping reagents are used, requiring modified capping protocols.[1] | The electron-donating nature of the dmf group helps to stabilize the glycosidic bond, reducing the risk of depurination during the acidic detritylation step.[3] | Depurination can lead to chain cleavage and truncated sequences. The use of dmf-G is a strategy to minimize this side reaction, particularly in the synthesis of long oligonucleotides.[3] |
Experimental Protocols
The following are detailed methodologies for the key steps in automated DNA synthesis using pac-G and dmf-G phosphoramidites. These protocols are based on standard phosphoramidite chemistry and should be adapted to the specific synthesizer and reagents in use.
I. Automated Oligonucleotide Synthesis Cycle (Common for both pac-G and dmf-G)
This cycle is repeated for each nucleotide addition.
-
Detritylation (Deblocking):
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Procedure: The solid support is treated with the detritylation reagent to remove the 5'-O-Dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain, exposing the 5'-hydroxyl group for the next coupling reaction. The column is then washed with acetonitrile (B52724).
-
-
Coupling:
-
Reagents:
-
Phosphoramidite solution (pac-G or dmf-G, ~0.1 M in acetonitrile).
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile).
-
-
Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times are typically short, on the order of minutes.
-
-
Capping:
-
Reagents:
-
Cap A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/pyridine or, for pac-G, Phenoxyacetic anhydride (Pac₂O) in THF/pyridine.[1]
-
Cap B: 16% 1-Methylimidazole in THF.
-
-
Procedure: To prevent the formation of deletion mutants, any unreacted 5'-hydroxyl groups are irreversibly capped by acetylation. Cap A and Cap B are delivered to the column. When using pac-G, employing Pac₂O in Cap A is recommended to prevent exchange of the phenoxyacetyl group with an acetyl group.[1]
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Procedure: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable phosphate (B84403) triester linkage by treatment with the iodine solution. The column is then washed with acetonitrile before initiating the next cycle.
-
II. Post-Synthesis Cleavage and Deprotection
This is the critical step where the protocols for pac-G and dmf-G diverge significantly.
A. N²-Phenoxyacetylguanosine (pac-G) - Ultra-Mild Deprotection
-
Method 1: Potassium Carbonate in Methanol [1]
-
Transfer the solid support from the synthesis column to a microcentrifuge tube.
-
Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol.
-
Incubate at room temperature for 4 hours.
-
Carefully remove the supernatant containing the deprotected oligonucleotide.
-
Neutralize the solution with an appropriate buffer (e.g., TEAA) before purification.
-
-
Method 2: Ammonium (B1175870) Hydroxide (B78521) (Mild Conditions) [1]
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide.
-
Incubate at room temperature for 2 hours.
-
Remove the supernatant for purification.
-
B. N²-Dimethylformamidylguanosine (dmf-G) - Standard and Fast Deprotection
-
Method 1: Ammonium Hydroxide (Standard) [2]
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide.
-
Incubate at 55°C for 4-8 hours.
-
Cool the vial and remove the supernatant for purification.
-
-
Method 2: AMA (Fast Deprotection) [2]
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Incubate at 65°C for 5-10 minutes.
-
Cool the vial and remove the supernatant for purification.
-
Visualizing the Chemistry: Workflows and Mechanisms
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the key workflows and chemical structures.
Conclusion: Making the Right Choice
The selection between N²-phenoxyacetylguanosine (pac-G) and N²-dimethylformamidylguanosine (dmf-G) is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific requirements of the oligonucleotide being synthesized.
-
Choose N²-phenoxyacetylguanosine (pac-G) when:
-
Synthesizing oligonucleotides with base-labile modifications such as sensitive dyes, quenchers, or other complex chemical moieties.
-
A mild deprotection protocol is paramount to preserving the integrity of the final product.
-
-
Choose N²-dimethylformamidylguanosine (dmf-G) when:
-
Synthesizing standard, unmodified DNA or RNA oligonucleotides.
-
Rapid deprotection times are critical for high-throughput synthesis.
-
Minimizing the risk of depurination, especially for long oligonucleotides, is a priority.
-
By carefully considering the trade-offs between the mildness of deprotection and the robustness of the protecting group, researchers can optimize their automated DNA synthesis protocols to achieve high yields of pure, functional oligonucleotides tailored to their specific applications.
References
Confirming the Sequence Fidelity of N2-Phenoxyacetylguanosine-Containing RNA: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the precise sequence fidelity of synthetic RNA is paramount for its application in therapeutics and research. The use of protecting groups during synthesis, such as N2-Phenoxyacetylguanosine (AcO-G), is essential but necessitates rigorous quality control to confirm their complete removal and the integrity of the final RNA sequence. This guide provides an objective comparison of key analytical methods for this purpose, supported by experimental data and detailed protocols.
The N2-phenoxyacetyl group is a commonly used protecting group for the exocyclic amine of guanosine (B1672433) during solid-phase RNA synthesis. Its effective removal, or deprotection, is a critical final step. Incomplete deprotection can lead to the presence of residual phenoxyacetyl groups on the guanine (B1146940) base, which can interfere with downstream applications and analytical procedures aimed at verifying the RNA sequence. This guide will compare the leading methods for assessing the sequence fidelity of RNA synthesized using this compound: Liquid Chromatography-Mass Spectrometry (LC-MS), Sanger Sequencing, and Next-Generation Sequencing (NGS).
Comparison of Analytical Methods for Sequence Fidelity
The choice of analytical method depends on a variety of factors including the desired resolution, sensitivity, throughput, and the specific questions being asked about the RNA product.
| Method | Principle | Strengths | Limitations | Fidelity Assessment |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of RNA fragments by liquid chromatography followed by mass-to-charge ratio analysis for identification. | Gold Standard: Directly analyzes the RNA molecule without amplification, providing high accuracy and the ability to detect and characterize modifications and impurities.[1][2] | Lower throughput than sequencing methods; data analysis can be complex for long RNA sequences. | Provides direct evidence of sequence integrity and can identify residual protecting groups. |
| Sanger Sequencing | Chain-termination method involving reverse transcription of RNA to cDNA followed by dideoxy sequencing. | High Accuracy: Considered the "gold standard" for sequence validation of DNA and, by extension, cDNA derived from RNA.[3] | Lower throughput; can be hindered by RNA secondary structure and modifications that impede reverse transcriptase.[3] | Infers RNA sequence from the cDNA sequence; fidelity is dependent on the accuracy of the reverse transcriptase. |
| Next-Generation Sequencing (NGS) | Massively parallel sequencing of cDNA libraries generated from the RNA sample. | High Throughput: Enables the sequencing of millions of RNA molecules simultaneously, providing deep coverage and quantitative data.[4][5] | Relies on reverse transcription, which can introduce biases and errors, especially with modified RNA.[4][5] Data analysis can be complex. | Provides a statistical representation of the sequence population, allowing for the quantification of variants and errors. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to enable researchers to implement these workflows.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for RNA Sequence Validation
This protocol outlines the general steps for analyzing an in vitro transcribed RNA sample containing this compound.
1. RNA Digestion:
-
Enzymatically digest the purified RNA sample into smaller fragments using RNases with known cleavage specificity (e.g., RNase T1, which cleaves after guanosine residues).
-
Protocol:
-
To 1-5 µg of purified RNA, add 1 µL of RNase T1 (1 U/µL) and the manufacturer-recommended buffer.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding a denaturing agent or by heat inactivation as per the enzyme manufacturer's instructions.
-
2. Liquid Chromatography Separation:
-
Separate the resulting RNA fragments using reverse-phase ion-pair liquid chromatography.
-
Typical Conditions:
-
Column: A C18 column suitable for oligonucleotide separation.
-
Mobile Phase A: An aqueous buffer containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate, TEAA).
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A linear gradient from low to high acetonitrile concentration to elute the RNA fragments based on their size and hydrophobicity.
-
3. Mass Spectrometry Analysis:
-
Analyze the eluting fragments using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) in negative ion mode.
-
Perform tandem mass spectrometry (MS/MS) on selected precursor ions to obtain fragment ions that reveal the sequence of the oligonucleotide.
4. Data Analysis:
-
Compare the experimentally determined masses of the fragments to the theoretical masses calculated from the expected RNA sequence.
-
Analyze the MS/MS fragmentation patterns to confirm the sequence of each fragment.
-
Search for unexpected masses that might correspond to incomplete deprotection of the N2-phenoxyacetyl group on guanosine residues. The mass shift for a residual phenoxyacetyl group is +134.04 Da.
Sanger Sequencing of In Vitro Transcribed RNA
This protocol details the steps for sequencing an RNA template using the Sanger method.
1. Reverse Transcription:
-
Convert the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a gene-specific or random primer.
-
Protocol:
-
In a sterile, RNase-free tube, mix 1-5 µg of RNA with 1 µL of a gene-specific primer (10 µM) and nuclease-free water to a final volume of 10 µL.
-
Heat at 65°C for 5 minutes and then place on ice.
-
Add 4 µL of 5X reaction buffer, 1 µL of 10 mM dNTPs, 1 µL of RNase inhibitor, and 1 µL of a high-fidelity reverse transcriptase.
-
Incubate at 50-55°C for 60 minutes.
-
Heat-inactivate the enzyme at 85°C for 5 minutes.
-
2. PCR Amplification of cDNA:
-
Amplify the resulting cDNA using PCR to generate a sufficient quantity for sequencing.
-
Protocol:
-
Use 1-5 µL of the cDNA reaction as a template for a standard PCR reaction with primers flanking the region of interest.
-
Perform PCR according to the polymerase manufacturer's instructions.
-
Purify the PCR product to remove primers and dNTPs.
-
3. Sanger Sequencing Reaction:
-
Perform cycle sequencing using the purified PCR product as a template, a sequencing primer, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).
-
Protocol:
-
Follow the protocol for a standard Sanger sequencing kit (e.g., BigDye™ Terminator v3.1 Cycle Sequencing Kit).
-
Combine the purified PCR product, a sequencing primer, and the sequencing master mix.
-
Perform thermal cycling as recommended in the kit protocol.
-
4. Capillary Electrophoresis and Data Analysis:
-
Separate the sequencing reaction products by size using capillary electrophoresis.
-
Analyze the resulting electropherogram to determine the DNA sequence, which is complementary to the original RNA sequence.
-
Look for any discrepancies from the expected sequence, such as insertions, deletions, or substitutions, which may indicate errors during synthesis or reverse transcription. Incomplete deprotection of the N2-phenoxyacetyl group may cause the reverse transcriptase to stall or misincorporate a nucleotide, leading to a mixed signal at that position in the sequence trace.
Next-Generation Sequencing (NGS) of Modified RNA
This protocol provides a general workflow for preparing an RNA library for NGS.
1. RNA Fragmentation and Library Preparation:
-
Fragment the RNA to the desired size range for the chosen NGS platform.
-
Ligate adapters to the 3' and 5' ends of the RNA fragments.
-
Protocol:
-
Fragment 100 ng to 1 µg of purified RNA using enzymatic or chemical methods.
-
Follow a commercial RNA library preparation kit protocol (e.g., from Illumina, NEB) for adapter ligation.
-
2. Reverse Transcription and cDNA Synthesis:
-
Reverse transcribe the adapter-ligated RNA fragments to generate a cDNA library.
-
Protocol:
-
Use the reverse transcription primers and enzyme provided in the library preparation kit.
-
Incubate as recommended to synthesize the first strand of cDNA.
-
Synthesize the second strand of cDNA.
-
3. Library Amplification and Sequencing:
-
Amplify the cDNA library using PCR to add sequencing indices and generate enough material for sequencing.
-
Protocol:
-
Perform PCR with primers that anneal to the adapter sequences.
-
Purify the amplified library.
-
Quantify the library and pool multiple libraries if necessary.
-
-
Sequence the library on an appropriate NGS platform (e.g., Illumina MiSeq or NovaSeq).
4. Data Analysis:
-
Align the sequencing reads to the expected reference sequence.
-
Analyze the alignment data to identify any variants, insertions, or deletions.
-
The frequency of any observed sequence variants can provide a quantitative measure of the fidelity of the RNA synthesis and reverse transcription processes. A higher-than-expected error rate at guanosine positions could be indicative of issues related to the N2-phenoxyacetyl protecting group.
Visualization of Workflows
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
Caption: Overall workflow from RNA synthesis to sequence fidelity analysis.
Caption: Impact of incomplete deprotection on reverse transcription and sequencing.
Conclusion
Confirming the sequence fidelity of this compound-containing RNA is a critical step in ensuring its quality and function. While all three methods—LC-MS, Sanger sequencing, and NGS—can provide valuable information, they offer different levels of resolution, throughput, and potential for artifacts.
-
LC-MS stands out as the most direct and accurate method for identifying the presence of residual protecting groups and confirming the mass of the RNA and its fragments.
-
Sanger sequencing provides a reliable method for sequence verification, but its accuracy is contingent on the fidelity of the reverse transcription step, which can be compromised by RNA modifications.
-
NGS offers the advantage of high throughput and quantitative analysis of sequence variants but is also susceptible to biases introduced during reverse transcription and library preparation.
For comprehensive quality control, a multi-faceted approach is recommended. LC-MS can be used to confirm the bulk purity and identify any modifications, while a sequencing-based method (Sanger or NGS) can be employed to verify the full-length sequence. The choice between Sanger and NGS will depend on the required throughput and the need for quantitative data on low-frequency variants. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to confidently verify the sequence fidelity of their synthetic RNA molecules.
References
Validating N2-Phenoxyacetylguanosine Modified Oligonucleotides: A Comparative Guide to Enzymatic Digestion and Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of modified oligonucleotides is paramount to ensure the safety and efficacy of novel therapeutics. This guide provides an objective comparison of enzymatic digestion followed by liquid chromatography-mass spectrometry (LC-MS) with alternative analytical techniques for the validation of oligonucleotides containing the bulky N2-Phenoxyacetylguanosine modification. Experimental data and detailed protocols are presented to support the selection of the most appropriate validation strategy.
The introduction of modifications such as this compound to oligonucleotides is a key strategy to enhance their therapeutic properties, including nuclease resistance and binding affinity. However, these modifications also present significant analytical challenges for sequence validation and impurity profiling. Enzymatic digestion, a classic biochemical technique, offers a robust method to break down the oligonucleotide into smaller, more manageable fragments for analysis. This guide will delve into the nuances of this approach and compare it with direct analysis methods.
Performance Comparison of Validation Methods
The choice of a validation method for modified oligonucleotides depends on a variety of factors, including the specific modification, the length of the oligonucleotide, and the analytical information required (e.g., sequence confirmation, impurity identification, or quantification). Below is a summary of the key performance characteristics of enzymatic digestion followed by LC-MS compared to direct analysis by LC-MS and tandem mass spectrometry (MS/MS).
| Feature | Enzymatic Digestion with LC-MS | Direct LC-MS (Intact Mass Analysis) | Direct LC-MS/MS (Tandem MS) |
| Principle | Enzymatic cleavage of phosphodiester bonds to generate smaller fragments (nucleosides or nucleotides) for analysis. | Separation and mass determination of the full-length oligonucleotide. | Fragmentation of the full-length oligonucleotide in the mass spectrometer to generate sequence-specific ions. |
| Sequence Coverage | Potentially 100% for complete digestions. However, bulky adducts like this compound may lead to incomplete digestion and reduced coverage.[1] | No direct sequence information, only confirmation of the overall mass. | High sequence coverage is achievable, but can be challenging for longer oligonucleotides and may be hindered by complex fragmentation patterns of modified residues.[2][3] |
| Sensitivity | High, as smaller fragments are often easier to ionize and detect. | Moderate to high, depending on the ionization efficiency of the full-length oligonucleotide. | Moderate, as the ion current is distributed among multiple fragment ions. |
| Throughput | Lower, due to the additional digestion step. | High, as it involves a direct injection after sample preparation.[4] | Moderate, as data acquisition and analysis for MS/MS can be time-consuming. |
| Ability to Characterize Modifications | Excellent for identifying the modified nucleoside after complete digestion. Partial digestion can help localize the modification.[1] | Confirms the mass of the modification but not its location. | Excellent for localizing the modification within the sequence.[5] |
| Robustness for Bulky Modifications | Can be challenging as bulky adducts may inhibit enzyme activity, leading to incomplete digestion.[1] | Robust, as long as the modification does not prevent ionization. | Can be complex, as the modification may influence fragmentation pathways, making data interpretation difficult. |
| Quantification | Can be highly accurate for quantifying the modified nucleoside relative to unmodified ones.[6] | Suitable for quantifying the full-length product but not for relative quantification of modifications. | Can be used for relative quantification of fragments, but may be less accurate than the digestion method. |
Experimental Protocols
Detailed methodologies for the key validation techniques are provided below. It is important to note that optimization of these protocols may be necessary for specific this compound modified oligonucleotides.
Protocol 1: Enzymatic Digestion of this compound Modified Oligonucleotides for LC-MS Analysis
This protocol describes the complete digestion of the oligonucleotide to its constituent nucleosides using a combination of nucleases and phosphatases.
Materials:
-
This compound modified oligonucleotide
-
Nuclease P1 (from Penicillium citrinum)
-
Snake Venom Phosphodiesterase (SVP) (from Crotalus adamanteus)
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium (B1175870) acetate (B1210297) buffer (50 mM, pH 5.5)
-
Tris-HCl buffer (1 M, pH 8.0)
-
Ultrapure water
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Dissolve the modified oligonucleotide in ultrapure water to a final concentration of 10-20 pmol/µL.
-
Initial Digestion with Nuclease P1:
-
In a microcentrifuge tube, combine 10 µL of the oligonucleotide solution with 5 µL of 500 mM ammonium acetate buffer (pH 5.5) and 1 µL of Nuclease P1 (1-2 units).
-
Incubate the mixture at 37°C for 2-4 hours. Nuclease P1 will digest the oligonucleotide into 5'-mononucleotides.
-
-
Secondary Digestion with SVP and BAP:
-
Add 2 µL of 1 M Tris-HCl (pH 8.0) to adjust the pH for the subsequent enzymes.
-
Add 1 µL of SVP (0.1-0.5 units) and 1 µL of BAP (1-2 units). The addition of SVP helps to cleave any remaining phosphodiester bonds, while BAP removes the phosphate (B84403) groups to yield nucleosides.[6][7]
-
Incubate at 37°C for an additional 2-4 hours or overnight for complete digestion.
-
-
Sample Cleanup:
-
After digestion, the sample can be diluted with the initial mobile phase for LC-MS analysis or subjected to a cleanup step (e.g., solid-phase extraction) to remove enzymes and salts if necessary.
-
-
LC-MS Analysis:
-
Analyze the resulting nucleoside mixture by reverse-phase HPLC coupled to a mass spectrometer.
-
Use a suitable C18 column and a gradient of an ion-pairing reagent (e.g., triethylammonium (B8662869) acetate) in water and an organic solvent (e.g., acetonitrile).
-
Monitor the elution of the canonical nucleosides (dA, dC, dG, T) and the modified nucleoside (this compound) by UV absorbance and mass spectrometry.
-
Protocol 2: Direct LC-MS and LC-MS/MS Analysis of Intact this compound Modified Oligonucleotides
This protocol outlines the direct analysis of the intact modified oligonucleotide.
Materials:
-
This compound modified oligonucleotide
-
Mobile Phase A: Aqueous solution of an ion-pairing agent (e.g., 10-15 mM triethylamine (B128534) and 100-400 mM hexafluoroisopropanol).[8]
-
Mobile Phase B: Acetonitrile or methanol.
-
Ultrapure water
Procedure:
-
Sample Preparation: Dissolve the modified oligonucleotide in ultrapure water to a final concentration of 1-10 pmol/µL.
-
LC-MS Analysis (Intact Mass):
-
Inject the sample onto a suitable reverse-phase column (e.g., C18) compatible with oligonucleotide analysis.
-
Use a gradient elution with Mobile Phase A and Mobile Phase B to separate the full-length product from impurities.
-
The mass spectrometer should be operated in full scan mode to determine the molecular weight of the intact oligonucleotide. Deconvolution of the resulting charge state envelope will provide the accurate mass.
-
-
LC-MS/MS Analysis (Sequencing):
-
Following the intact mass analysis, perform a separate injection for MS/MS analysis.
-
Set the mass spectrometer to fragment the precursor ion corresponding to the intact modified oligonucleotide.
-
Optimize the collision energy to generate a rich fragmentation spectrum.
-
Analyze the resulting fragment ions to deduce the sequence of the oligonucleotide and pinpoint the location of the this compound modification.[2][3]
-
Visualizing the Validation Workflows
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
Conclusion: Selecting the Optimal Strategy
The validation of this compound modified oligonucleotides requires a carefully considered analytical strategy.
Enzymatic digestion followed by LC-MS is a powerful technique for the definitive identification and quantification of the modified nucleoside. However, the bulky nature of the this compound adduct may pose a challenge to complete enzymatic cleavage, potentially impacting sequence coverage. Careful optimization of digestion conditions is crucial.
Direct LC-MS analysis provides a rapid and high-throughput method for confirming the molecular weight of the intact oligonucleotide, making it suitable for routine quality control.
Direct LC-MS/MS offers the most direct route to sequence verification and localization of the modification without the need for enzymatic digestion. However, the fragmentation of oligonucleotides with bulky modifications can be complex, requiring sophisticated data analysis.
Ultimately, a multi-faceted approach that combines the strengths of these techniques will provide the most comprehensive validation of this compound modified oligonucleotides. For initial characterization and in-depth structural elucidation, a combination of enzymatic digestion and LC-MS/MS is recommended. For routine batch-to-batch consistency checks, direct LC-MS is often sufficient. The choice of methodology should be guided by the specific analytical needs and the stage of drug development.
References
- 1. Sequence Verification of Oligonucleotides Containing Multiple Arylamine Modifications by Enzymatic Digestion and Liquid Chromatography Mass Spectrometry (LC/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. A comparison of enzymatic digestion for the quantitation of an oligonucleotide by liquid chromatography-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved oligonucleotide sequencing by alkaline phosphatase and exonuclease digestions with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mz-at.de [mz-at.de]
Navigating the Maze of DNA Damage: A Comparative Guide to LC-MS Methods for Characterizing N2-Phenoxyacetylguanosine Cleavage Products
For researchers, scientists, and drug development professionals, the accurate characterization of DNA adducts is paramount in understanding the mechanisms of genotoxicity and developing safer therapeutics. N2-Phenoxyacetylguanosine (N2-POG) is a significant DNA adduct, and its cleavage products can provide critical insights into DNA damage and repair pathways. This guide offers a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of N2-POG cleavage products, supported by experimental data from analogous N2-guanosine adducts.
The robust and sensitive nature of Liquid Chromatography-Mass Spectrometry (LC-MS) has made it the cornerstone for the analysis of DNA adducts.[1][2] This is particularly true for modifications at the N2 position of guanosine, which are frequently observed.[1] The methodologies employed generally involve the enzymatic digestion of DNA to individual nucleosides, followed by chromatographic separation and mass spectrometric detection.[1]
Comparison of LC-MS Methodologies
The choice of LC-MS instrumentation and methodology can significantly impact the sensitivity, specificity, and throughput of the analysis of N2-guanosine adducts. The two primary approaches are Triple Quadrupole Mass Spectrometry (QqQ-MS) and High-Resolution Mass Spectrometry (HRMS).
| Feature | Triple Quadrupole (QqQ) MS | High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap) |
| Primary Use | Targeted quantification | Targeted and untargeted analysis, structural elucidation |
| Mode of Operation | Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM) | Full scan, All-Ion Fragmentation (AIF), Parallel Reaction Monitoring (PRM) |
| Selectivity | High (based on specific precursor-product ion transitions) | Very high (based on accurate mass measurement) |
| Sensitivity | Excellent for targeted analytes | Very good to excellent |
| Quantitative Accuracy | Gold standard, especially with stable isotope dilution | Excellent, especially with stable isotope dilution |
| Qualitative Information | Limited to the targeted transition | Rich, provides elemental composition and aids in identifying unknowns |
| Throughput | High for a defined list of analytes | Can be lower for complex untargeted screening |
| Cost | Generally lower | Generally higher |
Triple Quadrupole (QqQ) Mass Spectrometry: This is the workhorse for quantitative analysis of known DNA adducts.[3] By operating in Multiple Reaction Monitoring (MRM) mode, it offers exceptional sensitivity and selectivity by monitoring a specific fragmentation pathway of the target analyte. For N2-guanosine adducts, a common strategy is to monitor the neutral loss of the deoxyribose sugar moiety.[1]
High-Resolution Mass Spectrometry (HRMS): Instruments like the Orbitrap provide highly accurate mass measurements, which significantly enhances the confidence in compound identification.[4] HRMS is invaluable for both the quantification of known adducts and the discovery of novel, unexpected cleavage products. The high resolution allows for the separation of the analyte signal from background interferences, leading to improved signal-to-noise ratios.[4]
Experimental Protocols
Protocol 1: Targeted Quantification of N2-alkyl-2'-deoxyguanosine by LC-QqQ-MS/MS
This protocol is adapted from a study on N2-methyl-dG and N2-n-butyl-dG.[1]
1. DNA Isolation and Enzymatic Digestion:
-
Isolate genomic DNA from cells or tissues using a standard DNA isolation kit.
-
To 20 µg of DNA, add a stable isotope-labeled internal standard for the target N2-POG adduct.
-
Add nuclease P1 (10 units) in 30 mM sodium acetate (B1210297) buffer (pH 5.3) containing 10 mM zinc chloride. Incubate at 37°C for 2 hours.
-
Add alkaline phosphatase (10 units) and phosphodiesterase I (0.02 units) in 100 mM Tris-HCl buffer (pH 8.5). Incubate at 37°C for another 2 hours.
-
Centrifuge the sample to pellet the enzymes and collect the supernatant containing the digested nucleosides.
2. LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. MS/MS Detection (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the transition from the protonated molecular ion [M+H]+ of the N2-POG adduct to the product ion corresponding to the N2-phenoxyacetylguanine base (after the neutral loss of the deoxyribose sugar). The exact m/z values will need to be determined by infusion of a synthesized standard.
-
Collision Energy: Optimize for the specific adduct.
Protocol 2: Untargeted and Targeted Analysis of Aromatic DNA Adducts by LC-HRMS
This protocol is a general approach based on methods for other aromatic DNA adducts.[4]
1. DNA Isolation and Digestion:
-
Follow the same procedure as in Protocol 1.
2. LC Separation:
-
Use a similar LC setup as in Protocol 1, potentially with a longer gradient to improve the resolution of complex mixtures.
3. HRMS Detection (Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode:
-
Full Scan: Acquire data in full scan mode from m/z 150-1000 with a resolution of 70,000. This will be used for identifying potential adducts based on accurate mass.
-
All-Ion Fragmentation (AIF) or Data-Independent Acquisition (DIA): Fragment all ions within a specified m/z range to obtain fragmentation data for all detected species.
-
Parallel Reaction Monitoring (PRM) (for targeted analysis): If the mass of the N2-POG adduct is known, a targeted PRM experiment can be set up to trigger fragmentation of that specific precursor ion, providing high-resolution fragmentation data for confirmation.
-
Visualizing the Workflow and Chemistry
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the chemical cleavage of this compound.
References
- 1. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Multi-DNA Adduct and Abasic Site Quantitation in vivo by Nano-Liquid Chromatography/High-Resolution Orbitrap Tandem Mass Spectrometry: Methodology for Biomonitoring Colorectal DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of N2-Phenoxyacetylguanosine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of N2-Phenoxyacetylguanosine, a guanosine (B1672433) analog used in biochemical research. Due to the limited availability of a comprehensive Safety Data Sheet (SDS), this compound should be handled with caution, assuming it may be hazardous.
Physicochemical and Safety Data
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| CAS Number | 119824-66-7 | [2][3][4] |
| Molecular Formula | C18H19N5O7 | [3][4] |
| Molecular Weight | 417.37 g/mol | [3][4] |
| Appearance | White to off-white powder | [4][5] |
| Storage Conditions | 2°C to 8°C | [3][4] |
| Purity | ≥97% | [4] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available | |
| Toxicity Data (LD50) | Not available | |
| Flash Point | Not available | |
| Hazard Codes | Not available | [1][6] |
Experimental Protocols for Disposal
The following step-by-step disposal procedure is based on general best practices for laboratory chemical waste. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.
-
Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
For solutions containing this compound, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
3. Labeling:
-
Label the hazardous waste container with the full chemical name ("this compound"), the quantity of waste, and the date of accumulation.
-
Include any known hazard information (in this case, "Caution: Hazards not fully known").
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
5. Disposal Request:
-
Once the waste container is full or has reached the local storage time limit, submit a hazardous waste pickup request to your institution's EHS department.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
Decontamination of Glassware:
-
Rinse contaminated glassware three times with a suitable solvent (e.g., ethanol (B145695) or acetone) capable of dissolving the compound.
-
Collect the rinseate as hazardous waste.
-
After triple rinsing, the glassware can typically be washed with soap and water.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. All laboratory personnel must be trained on proper hazardous waste handling procedures and adhere to the specific regulations of their institution and local authorities. The absence of complete hazard data for this compound necessitates treating it with a high degree of caution.
References
- 1. lookchem.com [lookchem.com]
- 2. N-(2-Phenoxyacetyl)guanosine | 119824-66-7 [chemicalbook.com]
- 3. This compound | 119824-66-7 | NP45047 [biosynth.com]
- 4. N2-PAC-rG CAS 119824-66-7, N2-Phenoxyacetyl-Guanosine | Huaren [huarenscience.com]
- 5. alfa-labotrial.com [alfa-labotrial.com]
- 6. Cas 110522-71-9,Guanosine, 2'-deoxy-N-(phenoxyacetyl)- | lookchem [lookchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
